molecular formula C10H12FNO2 B2536013 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid CAS No. 1260004-83-8

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Número de catálogo: B2536013
Número CAS: 1260004-83-8
Peso molecular: 197.209
Clave InChI: GTXNGJQJNNNKGD-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.209. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNGJQJNNNKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Amino Acid Analogues

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of non-canonical amino acids into bioactive molecules is a cornerstone of innovation. These tailored building blocks offer a powerful toolkit to modulate pharmacological properties, including metabolic stability, receptor affinity, and cellular uptake. This guide focuses on a specific, yet sparsely documented, fluorinated amino acid: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid .

A thorough review of the scientific literature and chemical databases indicates that this particular positional isomer is a novel or less-characterized compound, with no publicly available experimental data on its specific physicochemical properties or synthesis. Therefore, this document serves as a predictive and comparative technical guide. By leveraging established principles of physical organic chemistry and drawing parallels with closely related, well-documented analogues, we aim to provide a robust theoretical framework for researchers interested in the synthesis, characterization, and potential applications of this unique molecule.

Molecular Structure and Nomenclature

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure is characterized by a phenyl ring substituted with both a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2) relative to the propanoic acid side chain.

  • IUPAC Name: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

  • Synonyms: 3-Fluoro-2-methyl-phenylalanine

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Chirality: The α-carbon is a chiral center, meaning the compound can exist as L- and D-enantiomers, or as a racemic mixture (DL).

The specific placement of the fluoro and methyl groups is critical. The ortho-methyl group introduces steric hindrance that can influence the conformation of the side chain, while the meta-fluoro group, with its high electronegativity, can alter the electronic properties of the aromatic ring.

Predicted Physicochemical Properties

While experimental data for the title compound is not available, we can predict its properties based on known data for its isomers and related compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Weight 197.21 g/mol Calculated from the molecular formula C₁₀H₁₂FNO₂. This is identical to its isomers, such as 3-fluoro-4-methyl-DL-phenylalanine.
Physical State White to off-white crystalline solidAmino acids are typically crystalline solids at room temperature.
Melting Point Expected in the range of 230-260 °C (with decomposition)The melting point of 3-Fluoro-DL-phenylalanine is 237 - 241 °C[1]. The melting point of 3-fluoro-4-methyl-DL-phenylalanine is approximately 368°C (with decomposition). The specific substitution pattern will influence crystal lattice energy, but a relatively high melting point is expected.
Solubility Sparingly soluble in water; soluble in acidic and basic aqueous solutions. Limited solubility in nonpolar organic solvents.The zwitterionic nature of the amino acid group governs its solubility. Protonation of the carboxylate or deprotonation of the ammonium group in acidic or basic conditions, respectively, will increase aqueous solubility. MedchemExpress notes that (R)-2-Amino-3-(2-fluorophenyl)propanoic acid requires sonication to dissolve in water at 7 mg/mL[2].
pKa Values pKa₁ (Carboxylic Acid) ≈ 2-3 pKa₂ (Ammonium) ≈ 9-10These are typical pKa ranges for α-amino acids. The electron-withdrawing fluorine on the phenyl ring is expected to have a slight acidifying effect on both functional groups compared to unsubstituted phenylalanine.
LogP ~1.1 - 1.8The LogP for 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is calculated to be 1.08852. The title compound's LogP is expected to be in a similar range, indicating moderate lipophilicity.

Proposed Synthetic Pathway

The synthesis of novel fluorinated aromatic amino acids often relies on established methodologies that can be adapted to specific substitution patterns. A plausible and efficient route to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid would likely start from a commercially available substituted benzyl bromide, followed by a variation of the malonic ester synthesis.

A generalized synthetic scheme for related fluorinated aromatic amino acids has been described, which can be adapted for the target molecule[3]. The key steps would be:

  • Starting Material: 1-(Bromomethyl)-3-fluoro-2-methylbenzene. This starting material is crucial and its availability will determine the feasibility of this specific route.

  • Alkylation of a Glycine Equivalent: The benzyl bromide would be used to alkylate a protected glycine derivative, such as diethyl acetamidomalonate. This reaction is typically carried out in the presence of a base like sodium ethoxide.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis. This step removes the protecting groups (acetyl and ethyl esters) and induces decarboxylation of the malonate moiety to yield the final amino acid.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 1-(Bromomethyl)-3-fluoro- 2-methylbenzene C Intermediate Malonate Ester A->C NaOEt, EtOH B Diethyl Acetamidomalonate B->C D Intermediate Malonate Ester E 2-Amino-3-(3-fluoro-2-methylphenyl) propanoic acid D->E 1. Aq. HCl, Reflux 2. Neutralization

Caption: Proposed two-step synthesis of the title compound.

This synthetic approach offers a reliable pathway to the racemic product. The resolution of enantiomers, if required, could be achieved through classical methods such as fractional crystallization of diastereomeric salts or through enzymatic resolution.

Predicted Spectroscopic Data

Characterization of the final product would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by both fluorine and the methyl group), a multiplet for the α-proton, two diastereotopic β-protons (as a multiplet), and a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. Signals for the carboxyl, α-carbon, β-carbon, and methyl carbon would also be present.

  • ¹⁹F NMR: This would be a crucial technique, showing a singlet for the single fluorine atom on the aromatic ring. Its chemical shift would be indicative of its electronic environment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂FNO₂ with a high degree of accuracy. The fragmentation pattern would likely show a loss of the carboxyl group and characteristic fragments of the substituted benzyl moiety. A search for HRMS data on a related compound, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, shows the calculated and found m/z values for the [M+H]⁺ ion, demonstrating the utility of this technique[4].

Rationale for Use in Drug Discovery and Research

The incorporation of fluorinated amino acids into peptides and small molecule drugs is a well-established strategy to enhance therapeutic properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups. This can alter the binding interactions of a molecule with its biological target. For instance, fluorination of tyrosine residues changes the pKa of the hydroxyl group, which can be used to probe enzymatic mechanisms[5].

  • Conformational Control: The steric bulk of the ortho-methyl group, combined with the electronic effects of the meta-fluoro group, can impose specific conformational constraints on the molecule. This can lock a peptide or small molecule into a bioactive conformation, leading to enhanced potency and selectivity.

  • ¹⁹F NMR as a Probe: The presence of a fluorine atom provides a sensitive handle for ¹⁹F NMR studies. This technique can be used to monitor protein-ligand interactions, conformational changes, and cellular uptake without the background noise inherent in ¹H NMR of biological samples[5].

The unique 3-fluoro, 2-methyl substitution pattern offers a distinct combination of steric and electronic effects that could be exploited in structure-activity relationship (SAR) studies to fine-tune the pharmacological profile of a lead compound.

Safety and Handling

As a novel chemical entity, 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid should be handled with care, assuming it is potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[1].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For similar compounds, storage at 2-8°C is often recommended[1].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid represents an intriguing yet unexplored building block for chemical and pharmaceutical research. While direct experimental data is currently lacking, this guide provides a comprehensive predictive analysis of its properties, a plausible synthetic route, and a strong rationale for its potential applications. The unique combination of steric and electronic features imparted by the 2-methyl and 3-fluoro substituents makes it a valuable candidate for researchers seeking to enhance the metabolic stability, binding affinity, and conformational properties of peptides and small molecule therapeutics. As with any novel compound, careful synthesis, thorough characterization, and cautious handling are paramount for its successful application in the advancement of science and medicine.

References

  • Synthonix Corporation. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Sigma-Aldrich.

  • ChemScene. 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid.

  • Chem-Impex. 3-Fluoro-DL-phenylalanine.

  • MedchemExpress. (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.

  • Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

  • ResearchGate. (n.d.). Scheme 2: Synthesis of fluorinated aromatic amino acids 2 and 3.

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Chemical and Pharmaceutical Research.

Sources

Structure-activity relationship of 3-fluoro-2-methylphenylalanine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Fluoro-2-methylphenylalanine Analogs

Abstract

The strategic incorporation of fluorine and methyl groups into the phenylalanine scaffold represents a potent strategy in medicinal chemistry for modulating the physicochemical and biological properties of resulting analogs. This guide provides a comprehensive exploration of the predicted structure-activity relationships (SAR) of 3-fluoro-2-methylphenylalanine and its derivatives. While direct literature on this specific substitution pattern is sparse, this document synthesizes data from structurally related fluorinated and methylated phenylalanine analogs to build a robust predictive framework. We delve into the electronic and steric effects of these substituents, propose synthetic pathways, and outline key biological activities, with a particular focus on interactions with amino acid transporters and potential as enzyme inhibitors. Detailed experimental protocols are provided to empower researchers to systematically validate these predictions and elucidate the SAR of this promising class of unnatural amino acids.

Introduction: The Rationale for Dual Substitution

Phenylalanine, an essential aromatic amino acid, is a common structural motif in endogenous peptides and a versatile starting point for drug design.[1] Modification of its phenyl ring is a well-established method for fine-tuning pharmacological profiles. The introduction of fluorine, in particular, has become a cornerstone of modern medicinal chemistry due to its unique properties.[2] Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This allows it to act as a "super-hydrogen" that can profoundly alter a molecule's pKa, dipole moment, and metabolic stability without significantly increasing its size.[3][4]

The placement of a fluorine atom at the meta (3-position) of the phenyl ring is known to exert a strong electron-withdrawing inductive effect, which can influence binding interactions and metabolic pathways.[4] Concurrently, adding a methyl group at the ortho (2-position) introduces steric bulk and alters the conformational preferences of the side chain. This steric hindrance can prevent enzymatic degradation and enforce specific rotameric states that may be favorable for binding to a biological target.[5]

The combination of a 3-fluoro and a 2-methyl substituent on the phenylalanine core is therefore a deliberate design choice aimed at synergistically leveraging these effects. This guide will explore the anticipated consequences of this substitution pattern on molecular properties and biological function, providing a roadmap for researchers in drug development.

Physicochemical & Stereoelectronic Landscape

The biological activity of a molecule is fundamentally dictated by its physicochemical properties. The dual substitution of 3-fluoro-2-methylphenylalanine creates a unique electronic and steric profile compared to the parent amino acid.

  • Electronic Effects : The 3-fluoro group is strongly electron-withdrawing (-I effect), which lowers the pKa of the aromatic ring's C-H bonds and can influence cation-π interactions, a common binding motif in protein-ligand recognition.[3]

  • Steric Influence : The 2-methyl group introduces significant steric bulk proximal to the alanine backbone. This can restrict the free rotation around the Cα-Cβ and Cβ-Cγ bonds, favoring specific conformations that may enhance binding affinity for a particular target.

  • Lipophilicity : Both fluorine and methyl groups increase the lipophilicity (logP) of the molecule. This can enhance membrane permeability and improve bioavailability, but must be carefully balanced to maintain aqueous solubility.[6]

The interplay of these factors is crucial for determining how the analog will interact with biological systems.

Table 1: Predicted Physicochemical Properties of Phenylalanine Analogs

Compound Substituents Predicted cLogP Inductive Effect (σI) Steric Effect Key Feature
Phenylalanine None ~1.79 Neutral Baseline Natural amino acid scaffold
3-Fluoro-Phe 3-F ~1.93 Strongly Electron-Withdrawing Minimal Modulates electronics, potential for H-bonds
2-Methyl-Phe 2-Me ~2.25 Weakly Electron-Donating High Steric Hindrance Enforces conformational restriction

| 3-Fluoro-2-Methyl-Phe | 3-F, 2-Me | ~2.39 | Strongly Electron-Withdrawing | High Steric Hindrance | Combines electronic modulation with steric blocking |

Note: cLogP values are estimates and can vary based on the prediction algorithm.

Synthetic Strategies for Analog Generation

A robust investigation of SAR requires access to the target compounds. The synthesis of 3-fluoro-2-methylphenylalanine analogs can be achieved through established methods in amino acid chemistry, such as palladium-catalyzed cross-coupling reactions.[3]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_deprotection Final Steps Start1 Protected Iodo- or Bromo-Alanine Coupling Suzuki or Negishi Cross-Coupling (Pd Catalyst) Start1->Coupling Start2 3-Fluoro-2-methylphenylboronic Acid Start2->Coupling Deprotection Acidic or Hydrogenolytic Deprotection Coupling->Deprotection Purification Purification (HPLC or Recrystallization) Deprotection->Purification Product Target Analog: 3-Fluoro-2-methyl-L-phenylalanine Purification->Product

Caption: Proposed synthetic workflow for 3-fluoro-2-methylphenylalanine analogs.

Protocol 1: General Synthesis via Suzuki Coupling
  • Preparation of Boronic Acid : Synthesize 3-fluoro-2-methylphenylboronic acid from commercially available 1-bromo-3-fluoro-2-methylbenzene via lithium-halogen exchange followed by quenching with triisopropyl borate.

  • Coupling Reaction : In an inert atmosphere glovebox, dissolve N-Boc-L-iodoalanine methyl ester (1.0 eq), 3-fluoro-2-methylphenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a 2:1 mixture of toluene and water.

  • Base Addition : Add potassium carbonate (3.0 eq) to the mixture.

  • Heating : Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected analog.

  • Deprotection :

    • Ester Hydrolysis : Dissolve the purified ester in a 3:1 mixture of THF/water and add lithium hydroxide (2.0 eq). Stir at room temperature for 2-4 hours.

    • Boc Removal : Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Concentrate the organic layers and dissolve the residue in 4M HCl in dioxane. Stir for 1-2 hours.

  • Final Isolation : Concentrate the final mixture in vacuo and triturate with diethyl ether to precipitate the hydrochloride salt of 3-fluoro-2-methyl-L-phenylalanine.

Predicted Structure-Activity Relationships

Based on data from related analogs, we can predict how 3-fluoro-2-methylphenylalanine might interact with key biological targets.

L-Type Amino Acid Transporter 1 (LAT1)

LAT1 is a crucial transporter for large neutral amino acids and is frequently overexpressed in cancer cells, making it an attractive target for diagnostic (PET imaging) and therapeutic delivery.[7] The affinity of phenylalanine analogs for LAT1 is highly sensitive to substitution on the phenyl ring.

  • Ortho Substitution : Analogs with ortho substituents (like a 2-methyl group) often exhibit high affinity for LAT1, but this can come at the cost of a reduced transport rate. The steric bulk may promote a binding conformation that is slow to be released from the transporter.[7]

  • Meta Substitution : Halogenation at the meta position (like a 3-fluoro group) is also known to increase LAT1 affinity, with the effect correlating with the size and electronegativity of the halogen.[7]

Hypothesis : The combination of a 2-methyl and 3-fluoro group is predicted to result in an analog with high affinity but potentially low transport velocity for LAT1. This profile could be advantageous for developing PET imaging agents where high tumor accumulation is desired, or for inhibitors that block transporter function.[8]

Enzyme Inhibition

Fluorinated amino acids can act as potent enzyme inhibitors. For example, various fluorophenylalanine derivatives have shown inhibitory activity against cholinesterases.[9] The mechanism often involves the analog acting as a substrate mimic that, once bound, either forms a stable covalent adduct or simply occupies the active site, preventing the natural substrate from binding.

Hypothesis : 3-Fluoro-2-methylphenylalanine could serve as an inhibitor for enzymes that process phenylalanine. The 3-fluoro group alters the electronics of the ring, potentially disrupting catalytic steps, while the 2-methyl group could provide additional hydrophobic interactions or steric hindrance within the active site to enhance binding affinity and selectivity.

Experimental Design for SAR Elucidation

A systematic approach is required to validate the predicted SAR. This involves synthesizing a small library of analogs and testing them in a panel of biochemical and cell-based assays.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: In Vitro Screening cluster_cellular Phase 3: Cellular Assays cluster_analysis Phase 4: Analysis A Synthesize Analog Library (e.g., 2-Me, 3-F, 2-Me-3-F, 4-F) B LAT1 Competitive Binding Assay (Determine Ki) A->B C Enzyme Inhibition Assay (Determine IC50) A->C D Cellular Uptake Assay (e.g., in LAT1-expressing cells) B->D E Cytotoxicity Assay (Determine CC50) C->E F SAR Analysis: Correlate Structure with Ki, IC50, and Uptake Data D->F E->F

Caption: Experimental workflow for elucidating the SAR of phenylalanine analogs.

Protocol 2: LAT1 Competitive Binding Assay
  • Cell Culture : Culture HEK293 cells stably expressing human LAT1-4F2hc.

  • Membrane Preparation : Harvest cells, homogenize in a hypotonic buffer, and prepare membrane fractions by ultracentrifugation. Resuspend the membrane pellet in a binding buffer (e.g., PBS, pH 7.4).

  • Assay Setup : In a 96-well plate, add membrane protein (10-20 µg), a constant concentration of a radiolabeled LAT1 ligand (e.g., L-[³H]leucine), and varying concentrations of the test analog (from 1 nM to 100 µM).

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing : Wash the filters multiple times with ice-cold binding buffer.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of inhibition versus the log concentration of the test analog. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Conclusion and Future Directions

The dual substitution of the phenylalanine scaffold with 3-fluoro and 2-methyl groups offers a compelling strategy for creating analogs with unique pharmacological properties. Based on established principles of medicinal chemistry and SAR data from related compounds, it is predicted that these analogs will exhibit high affinity for targets like the LAT1 transporter, potentially coupled with altered transport kinetics. Their unique stereoelectronic profile also makes them promising candidates for enzyme inhibitors.

The true SAR can only be unveiled through systematic synthesis and biological evaluation. The experimental protocols outlined in this guide provide a clear path for researchers to test these hypotheses, quantify the biological activity of these novel analogs, and build a robust SAR model. This knowledge will be invaluable for the rational design of next-generation PET imaging agents, targeted drug delivery systems, and potent enzyme inhibitors.

References

  • Zha, Z., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(7), 1017-1026. [Link][8]

  • Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 71, 244-256. [Link][9]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18334-18355. [Link][3]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link][4]

  • Posen, Y., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 24(9), 4220-4230. [Link][10]

  • Ohshima, Y., et al. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 13(1), 1040. [Link][7]

  • ResearchGate. (n.d.). Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... [Link][6]

  • Rizvi, S. U. M., et al. (2013). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 70(1), 97-104. [Link][11]

  • Wikipedia. (n.d.). Phenethylamine. [Link][1]

  • Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(21), 7483. [Link]

  • Zhang, W., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 33(10), 4447-4459. [Link]

  • KU ScholarWorks. (2019). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link][2]

  • Nicolas, E., et al. (2019). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 24(17), 3073. [Link]

  • Akaho, E., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(4), 1435-1442. [Link][5]

Sources

Topic: Metabolic Stability of Fluorinated Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Imperative of Metabolic Fortification in Drug Discovery

In the trajectory of drug development, the metabolic fate of a candidate molecule is a critical determinant of its success. A compound with high therapeutic potency but poor metabolic stability is often destined for failure, exhibiting a short half-life, low bioavailability, and unpredictable exposure levels. The liver, armed with a vast arsenal of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, serves as the primary site of metabolic clearance for a majority of small molecule drugs.[1] Aromatic moieties, such as the phenyl group in phenylalanine, are particularly susceptible to oxidative metabolism, often representing metabolic "soft spots" that undermine a drug's pharmacokinetic profile.

This guide provides a deep dive into a powerful medicinal chemistry strategy: the use of fluorine to enhance the metabolic stability of phenylalanine-containing drug candidates. We will move beyond the simplistic notion that the strong Carbon-Fluorine (C-F) bond merely acts as a shield. Instead, we will explore the nuanced physicochemical principles and enzymatic interactions that underpin this strategy's effectiveness. This paper will detail the causative mechanisms, present field-proven experimental workflows for evaluation, and offer insights into interpreting the resulting data to guide rational drug design.

Part 1: The Metabolic Challenge of Phenylalanine and the Fluorine Solution

The Phenylalanine "Soft Spot": CYP-Mediated Aromatic Hydroxylation

Phenylalanine and its derivatives are common structural motifs in drug molecules. The electron-rich aromatic ring is a prime target for oxidative metabolism by CYP enzymes.[2] The catalytic cycle of CYPs involves the generation of a highly reactive iron-oxo species that can abstract a hydrogen atom from a C-H bond, leading to hydroxylation.[3] For a phenylalanine residue, this typically occurs at the para-position of the phenyl ring, introducing a polar hydroxyl group that facilitates rapid excretion.

This metabolic vulnerability can be a significant hurdle, leading medicinal chemists to seek methods for "metabolically hardening" this position without compromising the molecule's desired pharmacological activity.

cluster_0 CYP450 Catalytic Cycle Phe_Derivative Phenylalanine Derivative (R-Ph) CYP_Enzyme CYP450 (Fe³⁺) Phe_Derivative->CYP_Enzyme Binding Activated_CYP Activated CYP (Fe⁵⁺=O) CYP_Enzyme->Activated_CYP NADPH, O₂ Hydroxylated_Product Hydroxylated Metabolite (R-Ph-OH) Activated_CYP->Hydroxylated_Product Oxidation Excretion Rapid Excretion Hydroxylated_Product->Excretion

Caption: Metabolic oxidation of a phenylalanine-containing compound.

The Fluorine Intervention: More Than Just a Stronger Bond

The introduction of fluorine into a molecule can profoundly alter its metabolic profile.[4][5] This is a cornerstone of modern medicinal chemistry.[6] In the context of phenylalanine derivatives, fluorination, particularly at the common sites of metabolism like the para-position, enhances stability through a combination of mechanisms.

  • Steric and Electronic Shielding: The most cited reason for fluorine's effectiveness is the high strength of the C-F bond (approx. 110-126 kcal/mol) compared to the C-H bond (approx. 105-113 kcal/mol).[7] This makes direct abstraction of the atom by the CYP active species energetically unfavorable. Furthermore, fluorine's high electronegativity withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack by the iron-oxo species.[8][9] This dual effect effectively "blocks" the site of metabolism.[4][8]

  • Altered Enzyme-Substrate Interactions: Metabolic stability is not solely a function of bond strength; it is also governed by the affinity of the substrate for the enzyme's active site.[7] Fluorination can subtly alter a molecule's conformation, dipole moment, and hydrogen bonding potential.[4] These changes can disfavor binding within the hydrophobic active site of a CYP enzyme, reducing the enzyme's ability to efficiently metabolize the compound.[7] This perturbation of the enzyme-substrate complex (the Ka term) is a critical, though often overlooked, aspect of fluorine's impact.[7]

cluster_1 Non-Fluorinated Pathway cluster_2 Fluorinated Pathway A_Start Phenylalanine Derivative A_Metabolism CYP450 Oxidation (Hydroxylation) A_Start->A_Metabolism A_End Metabolite (Rapid Clearance) A_Metabolism->A_End B_Start Fluorophenylalanine Derivative B_Block Metabolism Blocked • High C-F Bond Energy • Ring Deactivation • Altered Enzyme Affinity B_Start->B_Block B_End Parent Drug (Increased Stability) B_Block->B_End

Caption: Fluorination as a metabolic blocking strategy.

Part 2: Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of fluorinated phenylalanine derivatives is a cornerstone of the drug discovery process.[10] The primary in vitro tool for this assessment is the liver microsomal stability assay.[11]

The Liver Microsomal Stability Assay

This assay provides a robust, high-throughput method to measure the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.[11][12] Liver microsomes are subcellular fractions isolated from hepatocytes that are enriched in CYP enzymes.[1] The assay measures the disappearance of the parent compound over time, from which key pharmacokinetic parameters like intrinsic clearance (Clint) can be calculated.[11]

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the data.

1. Materials & Reagents:

  • Test Compounds: Fluorinated and non-fluorinated phenylalanine derivatives (10 mM stock in DMSO).
  • Microsomal Preparation: Pooled Human Liver Microsomes (HLM), stored at -80°C.[12]
  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Cofactor Solution: NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).[12]
  • Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin).
  • Termination Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for analytical quantification.
  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge.
  • Analytical Instrument: LC-MS/MS system for bioanalysis.[13][14]

2. Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

3. Step-by-Step Methodology:

  • Preparation: Prepare working solutions of test compounds and controls in the phosphate buffer. In a 96-well plate, add the diluted liver microsomes to each well.
  • Pre-incubation: Pre-incubate the plate containing the microsomes and test compounds for 5-10 minutes at 37°C to equilibrate the temperature.
  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The T=0 time point sample is immediately terminated.
  • Control Wells (Self-Validation):
  • -NADPH Control: For each compound, run a parallel incubation at the final time point where buffer is added instead of the NADPH solution. This confirms that compound loss is due to enzymatic metabolism and not non-specific binding or degradation.
  • Positive Controls: Run known high and low clearance compounds to validate the activity of the microsomal batch.
  • Termination: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile with the internal standard.[12] This precipitates the microsomal proteins and halts all enzymatic activity.
  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Carefully transfer the supernatant to a new plate for analysis.
  • Bioanalysis: Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[15][16] The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis and Interpretation:

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Half-Life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.
  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Part 3: Interpreting the Data for Drug Design

The output of the microsomal stability assay provides actionable data for medicinal chemists. By comparing the stability of fluorinated derivatives to their non-fluorinated parent molecule, a clear structure-metabolism relationship can be established.

Data Presentation: Impact of Fluorination on Metabolic Stability

CompoundSubstitution PatternHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Parent-Phe Unsubstituted Phenyl5.2266.5High Clearance / Metabolically Labile
Mono-F-Phe para-Fluoro Phenyl45.830.3Moderate Clearance / Stabilized
Di-F-Phe 2,4-Difluoro Phenyl> 90< 15.4Low Clearance / Highly Stabilized

Data is representative and illustrates a typical trend observed in drug discovery programs.

As demonstrated in the table, the strategic introduction of fluorine can dramatically increase the metabolic half-life and reduce the intrinsic clearance of a phenylalanine derivative. A single fluorine atom at the para-position, a common site of hydroxylation, can yield a nearly 9-fold increase in stability. Difluorination can further enhance this effect, rendering the compound highly resistant to microsomal metabolism. This trend was observed in the development of the BRAF kinase inhibitor dabrafenib, where difluorination of an aryl ring was key to achieving the desired metabolic stability.[7]

Caveats and Further Considerations:

  • Metabolite Shifting: Blocking one metabolic site can sometimes shift metabolism to another, less favorable position on the molecule. Therefore, metabolite identification studies are often run in parallel.

  • Toxicity: While the C-F bond is strong, certain metabolic pathways can lead to defluorination, potentially releasing fluoride ions or forming reactive metabolites.[17] For example, N-dealkylation of a fluoroethylamine moiety can release the toxin fluoroacetate.[17] These potential liabilities must be assessed.

  • In Vivo Correlation: While in vitro assays are powerful screening tools, the ultimate confirmation of improved pharmacokinetics must come from in vivo studies in relevant animal models.[18]

Conclusion

The strategic fluorination of phenylalanine derivatives is a validated and highly effective strategy for overcoming metabolic instability in drug design. This approach is not merely about leveraging the strength of the C-F bond but involves a sophisticated interplay of electronic effects and altered enzyme-substrate interactions. By understanding these core principles and employing robust, self-validating experimental protocols like the liver microsomal stability assay, researchers can rationally design molecules with optimized pharmacokinetic profiles. The ability to systematically quantify the impact of fluorination allows for data-driven decisions, accelerating the progression of potent and durable drug candidates toward the clinic.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Bioanalytical Methods - An Overview - Bio-Analysis Centre. Bio-Analysis Centre.
  • Metabolism of fluorine-containing drugs - PubMed.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine
  • Bioanalytical Method Validation: Metabolite Considerations - BioPharma Services. BioPharma Services, Inc.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. University College Dublin.
  • Microsomal Stability Assay Protocol | AxisPharm. AxisPharm.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. ChemRxiv.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies. Unknown Source.
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. Hypha Discovery.
  • Bioanalytical Method Development: A Comprehensive Guide - ResolveMass Laboratories Inc.
  • 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. AIT Bioscience.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • The role of bioanalytical testing in drug development - Firalis Molecular Precision. Firalis.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • Metabolic Stability Assays - Merck Millipore. Merck Millipore.
  • Fluorine in Medicinal Chemistry. University of St Andrews.
  • The Role of Fluorinated Amino Acids in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.
  • Metabolism and Toxicity of Fluorine Compounds - PMC.
  • Experimental design on single-time-point high-throughput microsomal stability assay.
  • In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed.
  • Phenylalanine Residues in the Active Site of CYP2E1 Participate in Determining the Binding Orientation and Metabolism-Dependent Genotoxicity of Aromatic Compounds - PMC.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • Fluorine in drug discovery: Role, design and case studies - ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Allosteric Interactions in Human Cytochrome P450 CYP3A4: The Role of Phenylalanine 213.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. MDPI.
  • Theoretical Characterization of Substrate Access/Exit Channels in the Human Cytochrome P450 3A4 Enzyme: Involvement of Phenylalanine Residues in the Gating Mechanism - ACS Publications.
  • Theoretical Characterization of Substrate Access/Exit Channels in the Human Cytochrome P450 3A4 Enzyme: Involvement of Phenylalanine Residues in the Gating Mechanism - PMC - NIH.
  • Allosteric Interactions in Human Cytochrome P450 CYP3A4: The Role of Phenylalanine 213.

Sources

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (3-Fluoro-2-methyl-phenylalanine) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Structural Constraints & Metabolic Stability in Peptidomimetic Design

Executive Summary

In the landscape of modern medicinal chemistry, 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid represents a high-value non-canonical amino acid (ncAA). It serves a dual purpose: the 2-methyl group provides significant steric occlusion, restricting the rotation of the side chain (


 torsion angle) to lock bioactive conformations, while the 3-fluoro substituent  modulates the electronic properties of the phenyl ring and blocks metabolic oxidation at a typically labile site.

This guide provides a comprehensive technical analysis of this molecule, moving from its fundamental chemical identity to advanced synthesis protocols and solid-phase peptide synthesis (SPPS) integration strategies.

Chemical Identity & Identifiers

This molecule is a phenylalanine derivative.[1][2][3][4][5] In drug development, the L-enantiomer (S-configuration) is the primary focus for compatibility with biological targets.

Nomenclature & Registry
Identifier TypeValue / Description
IUPAC Name (2S)-2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid
Common Name 3-Fluoro-2-methyl-L-phenylalanine
CAS Number (Free Acid) 1260004-83-8 (Racemic/Generic reference)
CAS Number (Fmoc-L) 2349810-95-1 (Fmoc-protected L-isomer)
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
SMILES (L-Isomer) CO)N (Alanine core) → Nc(F)ccc1)C(=O)O
Physicochemical Properties (Calculated)
PropertyValueSignificance
cLogP ~1.8 - 2.1Enhanced lipophilicity vs. Phenylalanine (cLogP ~1.4) due to methyl/fluoro addition.
pKa (COOH) ~2.2Standard

-carboxylic acid acidity.
pKa (NH₂) ~9.1Slightly lower than Phe due to inductive effect of the ring system.
Topological Polar Surface Area 63.3 ŲConsistent with blood-brain barrier (BBB) permeability requirements.

Structural Analysis: The "Ortho-Meta" Synergy

The specific substitution pattern (2-Methyl, 3-Fluoro) is not arbitrary; it is a precision tool for Structure-Activity Relationship (SAR) studies.

The Ortho-Methyl Effect (Steric Lock)

The methyl group at the ortho (2) position creates a severe steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).

  • Consequence: This restricts the rotation around the

    
     bond.
    
  • Application: It biases the side chain into specific rotamers, reducing the entropic penalty upon binding to a receptor. This is critical for designing high-affinity peptide inhibitors.

The Meta-Fluoro Effect (Metabolic Shield)
  • Metabolic Stability: The 3-position (meta) is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this pathway due to the strength of the C-F bond (~116 kcal/mol).

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the

    
    -electron density, potentially strengthening 
    
    
    
    stacking interactions with electron-rich residues (like Trp or Tyr) in the target protein.

Synthetic Methodology: Asymmetric Phase-Transfer Catalysis

While racemic synthesis is possible via acetamidomalonate condensation, the production of the enantiopure (S)-isomer is required for pharmaceutical applications. The O'Donnell Phase-Transfer Catalysis (PTC) method is the industry standard for scalability and high enantiomeric excess (ee).

Retrosynthetic Analysis

The target is assembled from a glycine equivalent and a benzyl halide electrophile.

  • Nucleophile: tert-Butyl glycinate benzophenone imine (Glycine Schiff Base).

  • Electrophile: 3-Fluoro-2-methylbenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cinchona alkaloid derivative).

Workflow Diagram

The following diagram illustrates the catalytic cycle for the asymmetric alkylation.

PTC_Synthesis Start Glycine Schiff Base (Substrate) Complex Ion-Pair Complex (Interfacial) Start->Complex Deprotonation (OH-) Catalyst Chiral PTC Catalyst (Cinchonidinium salt) Catalyst->Complex Coordinates Product_Protected Alkylated Schiff Base (S-Configuration) Complex->Product_Protected + Electrophile (Rate Limiting Step) Electrophile 3-Fluoro-2-methylbenzyl bromide Electrophile->Product_Protected Product_Protected->Catalyst Catalyst Release Hydrolysis Acid Hydrolysis (1N HCl) Product_Protected->Hydrolysis Deprotection Final Target Amino Acid (S)-3-Fluoro-2-methyl-Phe Hydrolysis->Final Purification

Figure 1: Asymmetric alkylation via Phase Transfer Catalysis (PTC) to generate the target L-amino acid.

Protocol Validation
  • Solvent System: Use Toluene/CHCl₃ (7:3) with 50% aqueous KOH. The biphasic system is essential for the PTC mechanism.

  • Temperature: Maintain at 0°C to maximize enantioselectivity (lower temperatures reduce racemization rates).

  • Workup: The benzophenone imine protecting group is removed by mild acidic hydrolysis (1N HCl/THF), yielding the free amino acid ester, which is then saponified to the acid.

Application in Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating 3-Fluoro-2-methyl-L-phenylalanine into a peptide sequence is non-trivial . The ortho-methyl group creates significant steric hindrance, making standard coupling protocols (e.g., HBTU/DIEA) prone to deletion sequences (incomplete coupling).

The "Hard Coupling" Protocol

To ensure >99% coupling efficiency, the following modified protocol is required.

ParameterStandard ProtocolRequired Protocol (Sterically Hindered)
Coupling Reagent HBTU or HCTUHATU or PyAOP (7-azabenzotriazole based)
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) or DIEA
Additives NoneHOAt (increases reaction rate)
Reaction Time 45 minutes2 x 2 hours (Double Coupling)
Temperature Room Temp50°C - 75°C (Microwave assisted)
SPPS Cycle Diagram (Optimized)

SPPS_Cycle Resin Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Coupling Coupling Reaction (Microwave: 75°C, 10min) Wash1->Coupling Activate Activation (Fmoc-AA + HATU + HOAt) Activate->Coupling Pre-activation (30s) Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Positive (Blue) REPEAT COUPLING Next Next Cycle Check->Next Negative (Colorless)

Figure 2: Optimized SPPS cycle for sterically hindered amino acids like 3-Fluoro-2-methyl-Phe.

Troubleshooting Guide
  • Problem: Incomplete coupling after double coupling.

  • Solution: Switch to symmetric anhydride activation. React the Fmoc-amino acid (5 eq) with DIC (2.5 eq) in DCM for 15 mins, filter the urea, and add the filtrate to the resin.

  • Problem: Racemization during coupling.

  • Solution: Use Collidine (TMP) instead of DIEA as the base. Collidine is a weaker base and suppresses the formation of the oxazolone intermediate which leads to racemization.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Qiu, W., et al. (2010). "Convenient Synthesis of 2,3,6-Trifluorophenylalanine and Other Fluorinated Phenylalanine Derivatives." Tetrahedron Letters.

  • Chem-Impex International. "Fmoc-3-methyl-L-phenylalanine Product Data." (Analogous structural data).

  • AChemBlock. "N-Fmoc-3-fluoro-2-methyl-L-phenylalanine Product Page." (Specific CAS Verification).

  • Sigma-Aldrich. "(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride." (Isomer reference).

Sources

A-Technical-Guide-to-the-Therapeutic-Applications-of-Non-Canonical-Fluorinated-Amino-Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of non-canonical fluorinated amino acids (FAAs) into peptides and proteins represents a paradigm shift in modern drug discovery and development. The unique physicochemical properties imparted by fluorine—the most electronegative element—offer unparalleled opportunities to modulate the biological and pharmacological activities of therapeutic candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and therapeutic applications of FAAs. We will explore the fundamental impact of fluorination on molecular properties, detail methods for the site-specific incorporation of FAAs, and survey their diverse applications, from enhancing metabolic stability to creating novel enzyme inhibitors and advanced imaging agents. This document is structured to serve as both a foundational resource and a practical guide, complete with detailed protocols and data-driven insights to empower the next generation of therapeutic innovation.

The Fluorine Advantage: Modulating Physicochemical and Biological Properties

The substitution of hydrogen with fluorine, despite its seemingly minor steric impact (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), profoundly alters the electronic and conformational landscape of an amino acid.[1] This "fluorine advantage" stems from several key properties:

  • High Electronegativity: Fluorine's extreme electronegativity creates a strong C-F bond, which is polarized and possesses a significant dipole moment.[1] This inductive effect can alter the pKa of nearby functional groups, influence non-covalent interactions, and enhance binding affinity to biological targets.[2][3]

  • Increased Hydrophobicity and Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its circulatory half-life.[1][] This is a critical consideration in overcoming the poor bioavailability often associated with peptide-based therapeutics.

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage by proteases, thereby increasing the in vivo stability and duration of action of peptide drugs.[5][6]

  • Conformational Control: The incorporation of fluorinated amino acids, particularly fluorinated proline derivatives, can be used to stabilize specific secondary structures like helices or β-sheets.[1][7] This conformational constraint can lock a peptide into its bioactive conformation, leading to increased potency and selectivity.

  • Unique Spectroscopic Signature: The naturally abundant ¹⁹F nucleus is a powerful NMR probe for studying protein structure, dynamics, and interactions, as it provides a background-free signal.[8][9]

Comparative Physicochemical Properties of Canonical vs. Fluorinated Amino Acids
Amino AcidFluorinated AnalogKey Property ChangesTherapeutic Implication
Proline4-FluoroprolineInduces a conformational bias (C4-exo pucker)Stabilization of collagen triple helices, enhanced peptide stability.[7]
LeucineTrifluoroleucineIncreased hydrophobicityEnhanced protein thermal stability, improved protein-protein interactions.[]
Phenylalanine4-FluorophenylalanineAltered electronic properties of the aromatic ringCan modulate cation-π interactions, serves as a ¹⁹F NMR probe.[10]
Tyrosine3-FluorotyrosineLowered pKa of the hydroxyl groupAlters hydrogen bonding capacity, useful for studying enzyme mechanisms.[11]

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

The successful application of FAAs hinges on their precise incorporation into a target peptide or protein. Several robust methodologies have been developed to achieve this, each with its own advantages and limitations.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide chemistry and allows for the direct incorporation of a wide variety of commercially available or custom-synthesized FAAs into a peptide chain.[12]

Causality of Experimental Choices in SPPS with FAAs: The primary challenge when using FAAs in SPPS is the potential for reduced reactivity of the amino group due to the electron-withdrawing effect of fluorine.[13] This necessitates careful optimization of coupling conditions.

  • Choice of Coupling Reagent: Stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred over standard reagents like HBTU to overcome the reduced nucleophilicity of the fluorinated amino acid's amine.

  • Extended Coupling Times: Increasing the reaction time for the coupling step ensures complete incorporation of the sterically or electronically demanding FAA.

  • Double Coupling: Performing the coupling step twice is a common strategy to drive the reaction to completion and avoid deletion sequences in the final peptide.

Biosynthetic Incorporation: Genetic Code Expansion

Genetic code expansion (GCE) is a powerful in vivo technique that enables the site-specific incorporation of non-canonical amino acids, including FAAs, into proteins.[14][15] This is achieved by engineering an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that functions independently of the host cell's translational machinery.[16]

GCE_Workflow cluster_engineering Orthogonal Pair Engineering cluster_expression In Vivo Expression cluster_purification Protein Production & Analysis Select_Pair Select Orthogonal tRNA/aaRS Pair (e.g., M. jannaschii) Mutate_aaRS Mutate aaRS Active Site Select_Pair->Mutate_aaRS Screen_Library Screen for Specificity to FAA Mutate_aaRS->Screen_Library Plasmid_Pair Plasmid with Orthogonal tRNA/aaRS Screen_Library->Plasmid_Pair Optimized Pair Plasmid_Target Target Gene with Amber Codon (TAG) Transform Transform Host Cell (e.g., E. coli) Plasmid_Target->Transform Plasmid_Pair->Transform Induce Induce Protein Expression & Add FAA to Media Transform->Induce Harvest Harvest Cells & Lyse Induce->Harvest Fluorinated Protein Purify Purify Protein (e.g., His-tag) Harvest->Purify Analyze Analyze Incorporation (MS, 19F NMR) Purify->Analyze

Caption: Workflow for Genetic Code Expansion to incorporate a fluorinated amino acid.

This protocol is adapted from established methods for GCE in E. coli.[17]

  • Plasmid Preparation:

    • Co-transform E. coli BL21(DE3) cells with two plasmids:

      • A pET-based plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

      • A pEVOL-based plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for tfm-Phe.[17]

  • Cell Culture and Induction:

    • Grow the transformed cells in 1 L of Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Centrifuge the cells and resuspend them in a minimal medium supplemented with all canonical amino acids except phenylalanine.

    • Add tfm-Phe to a final concentration of 1 mM.

    • Induce protein expression with 1 mM IPTG and allow the culture to grow for 12-16 hours at 25°C.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • Purify the target protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Validation of Incorporation:

    • Confirm the successful incorporation and purity of the fluorinated protein using SDS-PAGE and Western blotting.

    • Verify the precise mass of the protein, confirming the incorporation of tfm-Phe, using electrospray ionization mass spectrometry (ESI-MS).

    • Perform ¹⁹F NMR spectroscopy on the purified protein to confirm the presence and integrity of the fluorine label.[17]

Therapeutic Applications of Fluorinated Amino Acids

The unique properties of FAAs have been leveraged across a wide range of therapeutic areas.

Enzyme Inhibition: Mechanism-Based Inactivators

Fluorinated amino acids are particularly effective as mechanism-based or "suicide" inhibitors of enzymes.[18] The fluorine atom can act as a potent leaving group or can stabilize a transition state analog, leading to irreversible inactivation of the target enzyme.[19][20]

Example: Inhibition of PLP-Dependent Enzymes Pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial for amino acid metabolism. α-Monofluorinated amino acids can act as suicide substrates for these enzymes.[19]

PLP_Inhibition Start PLP-Enzyme + α-Fluoro-Amino Acid Schiff_Base Formation of External Aldimine (Schiff Base) Start->Schiff_Base Decarboxylation Enzyme-catalyzed Decarboxylation Schiff_Base->Decarboxylation Enamine Formation of Quinonoid Intermediate Decarboxylation->Enamine Elimination β-Elimination of Fluoride (F⁻) Enamine->Elimination Adduct Covalent Adduct Formation (Michael Addition with Nucleophile) Elimination->Adduct Inactive_Enzyme Irreversibly Inactivated Enzyme Adduct->Inactive_Enzyme

Caption: Mechanism of PLP-dependent enzyme inactivation by a fluorinated amino acid.

This strategy has been successfully employed in the development of drugs like α-difluoromethylornithine (DFMO), used to treat African sleeping sickness.[21]

Enhancing Peptide and Protein Stability

The introduction of FAAs can significantly enhance the thermal and proteolytic stability of therapeutic peptides and proteins.[][6]

  • Case Study: GLP-1 Analogs for Diabetes: Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide for type 2 diabetes, but it has a very short half-life. Incorporating fluorinated amino acids can increase its lipophilicity and resistance to enzymatic degradation, potentially leading to longer-acting formulations.[1]

  • Case Study: Collagen Stability: The incorporation of (4R)-fluoroproline has been shown to dramatically stabilize the collagen triple helix, offering potential therapeutic applications in connective tissue disorders.[22]

Probes for Drug Discovery and Structural Biology: ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful analytical technique for studying proteins.[8] The fluorine nucleus is highly sensitive to its local chemical environment, has 100% natural abundance, and there are no background signals in biological systems.[9][23] This makes it an ideal probe for:

  • Fragment-Based Screening: Monitoring changes in the ¹⁹F NMR spectrum of a fluorinated protein upon the addition of small molecule fragments to identify binders.[11]

  • Conformational Change Analysis: Detecting subtle changes in protein structure upon ligand binding, protein-protein interaction, or post-translational modification.[8][17]

  • In-Cell NMR: Studying protein structure and function directly within the complex environment of a living cell, which is often challenging with conventional NMR techniques.[23]

  • Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein (e.g., containing a single 3-fluorotyrosine) in a suitable NMR buffer at a concentration of 10-50 µM.

  • Acquire Reference Spectrum: Record a one-dimensional ¹⁹F NMR spectrum of the protein alone. This serves as the baseline. The well-dispersed spectrum is an indicator of a well-folded protein.[11]

  • Ligand Titration: Add increasing concentrations of the test compound (ligand) to the protein sample.

  • Spectral Acquisition: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.

  • Data Analysis: Analyze the changes in the chemical shift and/or line width of the ¹⁹F resonance. A significant chemical shift perturbation (CSP) indicates that the ligand is binding to the protein and altering the local environment of the fluorine probe. The dissociation constant (Kd) can be calculated by fitting the CSP data to a binding isotherm.

Future Outlook and Conclusion

The field of non-canonical fluorinated amino acids is poised for significant growth. Advances in synthetic chemistry are making a wider array of complex FAAs accessible.[24][25] Concurrently, improvements in genetic code expansion technology are enabling the efficient and high-fidelity incorporation of these building blocks into proteins in a variety of host organisms, including human cells.[14][23][26]

The strategic application of FAAs is already a key strategy in the design of small molecule drugs, with a significant number of FDA-approved pharmaceuticals containing fluorine.[27][28][29] As our understanding of the nuanced effects of fluorination on peptide and protein structure and function deepens, we anticipate a similar surge in the clinical development of therapeutics containing fluorinated amino acids.[13] This guide has provided a comprehensive overview of the fundamental principles, key methodologies, and diverse applications that underscore the transformative potential of fluorinated amino acids in modern medicine.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Fluorinated amino acids in protein design and engineering. PubMed. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

  • Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Semantic Scholar. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

  • The Role of Fluorinated Amino Acids in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. [Link]

  • Synthesis and Applications of Fluorinated ⍺-Amino Acids. Princeton University. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. [Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications. PMC. [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Royal Society of Chemistry. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC. [Link]

  • List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. [Link]

  • Genetic Code Expansion. Addgene. [Link]

  • Genetic Code Expansion. Oregon State University. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Exploring genetic codon expansion for unnatural amino acid incorporation in filamentous fungus Aspergillus nidulans. PubMed. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Methodological & Application

Application Note: Strategic Incorporation of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This guide details the methodology for incorporating 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (hereafter referred to as (3-F, 2-Me)-Phe ) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS).

The simultaneous incorporation of an ortho-methyl group and a meta-fluorine atom on the phenylalanine side chain serves a dual purpose in medicinal chemistry:

  • Conformational Constraint (The ortho-Effect): The 2-methyl group introduces significant steric bulk proximal to the peptide backbone. This restricts the rotation of the

    
     and 
    
    
    
    torsion angles, locking the side chain into a specific bioactive conformation and potentially inducing atropisomerism. This often results in increased receptor selectivity.
  • Metabolic Stability & Lipophilicity: The 3-fluorine substitution blocks common sites of metabolic oxidation (e.g., P450-mediated hydroxylation) while modulating the electronic properties of the aromatic ring.

While these features enhance the final peptide's drug-like properties, they present specific synthetic challenges, primarily steric hindrance during the coupling phase and aggregation of the growing peptide chain.

Chemical Properties & Handling

PropertySpecificationNotes
Molecule Name Fmoc-(3-F, 2-Me)-Phe-OHAssumes Fmoc protection for SPPS.[1][2][3]
Molecular Weight ~419.4 g/mol (Fmoc-protected)Calculate exact mass based on specific counter-ions.
Solubility DMF, NMP (High); DCM (Moderate)Dissolve in DMF for coupling reactions.
Stability High (Aromatic C-F bond is inert)Stable to standard TFA cleavage and piperidine deprotection.
Chirality L-enantiomer (typically)Risk: High activation energy required for coupling can increase racemization risk.

Experimental Protocol: Fmoc-SPPS Assembly

Strategic Planning: The "Steric Cycle"

Standard coupling protocols (e.g., HBTU/DIEA, 30 min) are often insufficient for ortho-substituted phenylalanines. The bulk of the 2-methyl group shields the carboxylic acid during activation and the amine during the subsequent coupling step.

Recommended Strategy: Use HATU/HOAt activation for this residue and the residue immediately following it.

Step-by-Step Procedure
Step A: Resin Preparation [2][3][4][5]
  • Selection: Use a low-loading resin (0.3 – 0.5 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or Rink Amide MBHA . Low loading reduces inter-chain aggregation, which is exacerbated by bulky side chains.

  • Swelling: Swell resin in Dichloromethane (DCM) for 30 minutes, then wash 3x with Dimethylformamide (DMF).

Step B: Coupling of Fmoc-(3-F, 2-Me)-Phe-OH

This step attaches the modified amino acid to the growing chain.

  • Reagent Preparation:

    • Amino Acid: 4.0 equivalents (eq) relative to resin loading.

    • Activator: HATU (3.9 eq).

    • Base: DIEA (8.0 eq) or Collidine (8.0 eq).

    • Note: Collidine is recommended if racemization is a concern, as it is a weaker base than DIEA but sufficient for HATU activation.

  • Activation: Dissolve Amino Acid and HATU in minimal DMF. Add Base immediately prior to adding to the resin.

  • Reaction: Shake at room temperature for 2 hours .

    • Optimization: If using automated synthesis, double couple (2 x 1 hour).

  • Monitoring: Perform a Kaiser Test .

    • Colorless beads: Complete coupling.

    • Blue beads: Incomplete. Proceed to Recoupling Protocol (Section 3.3).

Step C: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF + 0.1M HOBt.

    • Why HOBt? It suppresses aspartimide formation (if Asp is present) and reduces racemization risk of the sensitive C-terminal cysteine (if present).

  • Cycle: Treat 2 x 10 minutes.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step D: Coupling the NEXT Amino Acid

This is the critical failure point. The steric bulk of the (3-F, 2-Me)-Phe on the resin hinders the incoming activated amino acid.

  • Reagent: Use the same HATU/DIEA system as Step B.

  • Temperature: If the next residue is also bulky (e.g., Val, Ile, or another analog), elevate temperature to 50°C (microwave or water bath) for 20 minutes.

  • Capping: After this coupling, perform an acetylation step (Acetic Anhydride/Pyridine) to cap any unreacted (3-F, 2-Me)-Phe amines. This prevents deletion sequences.

Troubleshooting & Recoupling Logic

If the Kaiser test remains positive after the first coupling attempt:

  • Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for better resin swelling.

  • Change Activator: Use PyBOP (4 eq) with DIEA (8 eq). PyBOP often works better for difficult sequences where uronium salts (HATU) stall.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond aggregation on the resin.

Cleavage and Purification[4][6]

Cleavage Cocktail

The fluorine and methyl groups are stable to acid.[6] Use a standard scavenger mix to prevent re-attachment of protecting groups.

  • Reagent K (Modified):

    • TFA: 92.5%

    • TIS (Triisopropylsilane): 2.5%

    • H2O: 2.5%

    • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise use TIS/H2O 50/50 for the remaining 5%).

Time: 2-3 hours at Room Temperature.

Analysis (QC)
  • HPLC: The (3-F, 2-Me)-Phe residue is significantly more lipophilic than native Phenylalanine. Expect a later retention time (shift of +1 to +3 minutes on a standard C18 gradient).

  • Mass Spectrometry: Verification is standard.

    • 
      Mass vs Phe: +14.02 (Methyl) + 17.99 (Fluoro) - 1.008 (H replaced by F) - 1.008 (H replaced by Me) = +30.0 Da  shift relative to Phe.
      
  • NMR Validation:

    
     NMR is a powerful tool for validating the integrity of the residue. Expect a singlet/multiplet around -110 to -120 ppm  (relative to CFCl3), distinct from TFA traces (-76 ppm).
    

Visualizations

Optimized SPPS Workflow

The following diagram illustrates the decision logic for incorporating the hindered residue.

SPPS_Workflow Start Resin Preparation (Swell in DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is Next AA (3-F, 2-Me)-Phe? Wash1->Decision StandardCouple Standard Coupling (DIC/Oxyma) Decision->StandardCouple No HinderedCouple Hindered Coupling (HATU/Collidine, 2h) Decision->HinderedCouple Yes QC Kaiser Test StandardCouple->QC HinderedCouple->QC Recouple Recouple w/ PyBOP OR at 50°C QC->Recouple Fail (Blue) NextCycle Proceed to Next Cycle QC->NextCycle Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->NextCycle

Caption: Decision tree for SPPS cycles, highlighting the divergence for the sterically hindered (3-F, 2-Me)-Phe residue.

Steric Hindrance Mechanism

Understanding why the coupling is difficult helps in troubleshooting.

Steric_Mechanism Backbone Peptide Backbone (Alpha Carbon) SideChain Side Chain (Phenyl Ring) Backbone->SideChain Attached OrthoMe 2-Methyl Group (Steric Clash) SideChain->OrthoMe Substituted OrthoMe->Backbone Restricts Rotation (Shields NH2) Incoming Incoming Activated AA OrthoMe->Incoming Blocks Attack

Caption: Schematic of the "Ortho-Effect" where the 2-Methyl group physically shields the reaction center.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Albericio, F., & Barluenga, J. (2007). Efficient peptide coupling involving sterically hindered amino acids.[7] Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][6][8][9][10] Chemical Reviews.

  • Vertex AI Search Results. (2023). Aggregated search data on fluorinated peptide synthesis and steric hindrance protocols.

Sources

Application Notes and Protocols: Enantioselective Synthesis of 3-Fluoro-2-methylphenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids can profoundly influence their biological properties, making fluorinated amino acids valuable building blocks in medicinal chemistry and drug discovery.[1][2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while also altering the acidity and conformation of peptides and proteins.[1][2] 3-Fluoro-2-methylphenylalanine, in particular, is a synthetic amino acid of significant interest for creating novel peptides and pharmaceuticals with potentially improved therapeutic profiles.[2][3][4]

This guide provides an in-depth overview of modern enantioselective methods for the synthesis of 3-fluoro-2-methylphenylalanine derivatives. It moves beyond a simple recitation of procedures to explain the underlying principles and rationale for the presented protocols, empowering researchers to adapt and troubleshoot these methods.

Strategic Approaches to Enantioselectivity

The primary challenge in synthesizing chiral amino acids lies in controlling the stereochemistry at the α-carbon. Several robust strategies have emerged to address this, each with its own advantages and limitations.

  • Catalytic Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid, using a chiral catalyst. The stereoselectivity is induced by the chiral ligand coordinated to the metal center, typically rhodium or ruthenium. This method is often highly efficient and can provide excellent enantioselectivity.[5]

  • Chiral Auxiliaries: In this classic strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved. Oxazolidinones are a common class of chiral auxiliaries used in amino acid synthesis.[6][7][8]

  • Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer a powerful way to form the carbon-carbon bond between the aryl group and the amino acid backbone. By using a chiral starting material, the stereochemistry can be preserved throughout the reaction sequence.[1][9]

  • Chiral Metal Complexes as Glycine Equivalents: This elegant method utilizes a chiral nickel(II) complex of a glycine Schiff base. The complex acts as a chiral glycine enolate equivalent, and its alkylation with an electrophile proceeds with high diastereoselectivity, controlled by the chiral ligand. This approach is particularly amenable to gram-scale synthesis.[2][4][10]

  • Enzymatic and Biocatalytic Methods: Nature's catalysts, enzymes, can offer unparalleled stereoselectivity. Methods employing enzymes like phenylalanine aminomutase (PAM) or engineered enzymes are gaining prominence for their efficiency and green chemistry credentials.[1][9][11][12]

Below, we provide detailed protocols for two of the most effective and versatile methods: Asymmetric Alkylation of a Chiral Nickel(II) Complex and Palladium-Catalyzed Negishi Cross-Coupling.

Protocol 1: Asymmetric Alkylation of a Chiral Ni(II) Complex

This method relies on the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with 3-fluoro-2-methylbenzyl bromide. The chiral ligand on the nickel complex effectively shields one face of the glycine enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis releases the desired amino acid in high enantiomeric purity. This method is advantageous for its scalability and high stereocontrol.[2][4][10]

Experimental Workflow

cluster_0 Step 1: Synthesis of 3-Fluoro-2-methylbenzyl Bromide cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Purification A 3-Fluoro-2-methylbenzoic acid B Reduction to Alcohol A->B C Bromination B->C D 3-Fluoro-2-methylbenzyl bromide C->D E Chiral Ni(II) Complex F Deprotonation E->F G Alkylation with D F->G H Alkylated Ni(II) Complex G->H I Acid Hydrolysis H->I J Ion-Exchange Chromatography I->J K Final Product J->K

Caption: Workflow for the synthesis of 3-fluoro-2-methylphenylalanine via a chiral Ni(II) complex.

Step-by-Step Protocol

Materials:

  • Chiral Ni(II) complex of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine

  • 3-Fluoro-2-methylbenzyl bromide

  • Potassium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (3 M)

  • Dowex 50WX8 ion-exchange resin

  • Ammonium hydroxide solution

  • Methanol

  • Ethyl acetate

Procedure:

  • Alkylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral Ni(II) complex (1.0 eq) in anhydrous DMF.

    • Add powdered potassium hydroxide (5.0 eq) to the solution. The color will typically change, indicating the formation of the enolate.

    • Stir the mixture vigorously for 10 minutes at room temperature.

    • Add a solution of 3-fluoro-2-methylbenzyl bromide (1.5 eq) in DMF dropwise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis:

    • Once the reaction is complete, quench the reaction by adding 3 M aqueous HCl.

    • Extract the aqueous layer with ethyl acetate to remove the chiral ligand.

    • Transfer the aqueous layer containing the amino acid to a round-bottom flask and heat to reflux for 4-6 hours to hydrolyze the Schiff base.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Load the aqueous solution onto a column packed with Dowex 50WX8 ion-exchange resin (H+ form).

    • Wash the column with deionized water to remove any inorganic salts.

    • Elute the amino acid from the resin using a dilute ammonium hydroxide solution.

    • Combine the fractions containing the amino acid (as determined by TLC or a ninhydrin test).

    • Remove the solvent under reduced pressure to obtain the crude amino acid.

    • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure 3-fluoro-2-methylphenylalanine.

Data Summary
EntryElectrophileYield (%)Enantiomeric Excess (ee, %)
13-Fluoro-2-methylbenzyl bromide~70-85>95
2Benzyl bromide~80-90>95
34-Fluorobenzyl bromide~75-88>95

Note: Yields and ee values are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.[2][4]

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

This method involves the coupling of a chiral organozinc reagent, derived from a protected iodoalanine, with an aryl halide (3-fluoro-2-methyl-iodobenzene). The use of a palladium catalyst facilitates the formation of the C-C bond. The stereochemistry is retained from the chiral iodoalanine starting material. This approach is noted for its versatility in accessing a wide range of fluorinated phenylalanine analogs.[1][9]

Reaction Mechanism

cluster_cat_cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)Ln->Ar-Pd(II)-I Ar-I Ar-I Ar-I (3-fluoro-2-methyl-iodobenzene) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-I->Ar-Pd(II)-R R-Zn-I R-Zn-I R-Zn-I (from protected iodoalanine) Transmetalation Transmetalation Ar-Pd(II)-R->Pd(0)Ln Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product)

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Step-by-Step Protocol

Materials:

  • N-Boc-(R)-iodoalanine methyl ester

  • Zinc dust (activated)

  • 3-Fluoro-2-methyl-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tris(2-furyl)phosphine (TFP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Organozinc Reagent:

    • In a flame-dried flask under argon, add activated zinc dust (2.0 eq).

    • Add a solution of N-Boc-(R)-iodoalanine methyl ester (1.0 eq) in anhydrous THF.

    • Stir the suspension at room temperature for 2-3 hours. The formation of the organozinc reagent can be monitored by the consumption of the starting material (TLC).

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve Pd2(dba)3 (0.05 eq) and TFP (0.2 eq) in anhydrous THF.

    • Add 3-fluoro-2-methyl-iodobenzene (1.2 eq) to the catalyst mixture.

    • Transfer the freshly prepared organozinc reagent solution to the catalyst mixture via cannula.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected 3-fluoro-2-methylphenylalanine derivative.

  • Deprotection (if required):

    • The N-Boc and methyl ester protecting groups can be removed under standard acidic or basic conditions to yield the free amino acid.

Data Summary
EntryAryl HalideYield (%)Enantiomeric Excess (ee, %)
13-Fluoro-2-methyl-iodobenzene~60-75>98 (retained from starting material)
24-Fluorobromobenzene~70-80>98
32-Fluoroiodobenzene~65-75>98

Note: Yields are representative for the coupling step. The enantiomeric excess is dependent on the optical purity of the starting N-Boc-(R)-iodoalanine.[1][9]

Trustworthiness and Self-Validation

The protocols described above are based on well-established and peer-reviewed synthetic methodologies. To ensure the reliability and reproducibility of these experiments, the following points are crucial:

  • Reagent Purity: The use of high-purity, anhydrous solvents and reagents is critical, particularly for the organometallic reactions (Protocol 1 and 2).

  • Inert Atmosphere: Both protocols involve oxygen- and moisture-sensitive reagents and intermediates. Maintaining a strict inert atmosphere (argon or nitrogen) is essential to prevent side reactions and catalyst deactivation.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[13]

References

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-948. [Link]

  • Cowper, P., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. The Journal of Organic Chemistry, 80(10), 5015-5027. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Hein, J. E. (2007). Design, synthesis and application of fluorous oxazolidinone chiral auxiliaries. University of Manitoba. [Link]

  • Boesten, W. H. J., et al. (2007). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

  • Davis, F. A., Srirajan, V., & Titus, D. D. (1999). Efficient Asymmetric Synthesis of beta-Fluoro alpha-Amino Acids. The Journal of Organic Chemistry, 64(18), 6931-6934. [Link]

  • Davis, F. A., Srirajan, V., & Titus, D. D. (1999). Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry, 64(18), 6931-6934. [Link]

  • Brigaud, T., et al. (n.d.). Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. [Link]

  • Hein, J. E., et al. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940-9946. [Link]

  • Schmidt, C., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II). Beilstein Journal of Organic Chemistry, 21, 659-666. [Link]

  • Schmidt, C., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659-666. [Link]

  • Babu, I. R., Hamill, E. K., & Kumar, K. (2004). A Highly stereospecific and efficient synthesis of homopentafluorophenylalanine. The Journal of Organic Chemistry, 69(16), 5468-5470. [Link]

  • Somekh, L., & Shanzer, A. (1982). Fluorine-containing amino acids and their derivatives. 3. Stereoselective synthesis and unusual conformational features of threo- and erythro-3-fluorophenylalanine. The Journal of Organic Chemistry, 47(20), 3811-3816. [Link]

  • Schmidt, C., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Unknown. (n.d.). Enantioselective Synthesis of Protected. Amanote Research. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-948. [Link]

  • Zhang, W., et al. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Organic Letters, 25(31), 5650-5655. [Link]

  • Roelfes Group. (n.d.). Whole-cell biocatalysis. [Link]

  • Boyle, T. P., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(42), 14046-14053. [Link]

Sources

Application Note: High-Efficiency Coupling of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (an ortho-methyl, meta-fluoro substituted phenylalanine analog) presents a dual challenge in peptide synthesis and medicinal chemistry: steric hindrance and electronic deactivation .

The ortho-methyl group at the 2-position of the phenyl ring creates significant steric bulk proximal to the reaction center, impeding the approach of nucleophiles. Simultaneously, the 3-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), potentially altering the pKa of the


-amine or the electrophilicity of the activated carbonyl. Standard carbodiimide couplings (EDC/NHS or DIC/HOBt) often result in incomplete conversion or excessive racemization due to slow reaction kinetics.

This guide outlines optimized protocols using third-generation uronium (aminium) and phosphonium reagents (HATU, COMU, PyAOP) to ensure high yield and optical purity.

The Challenge: Sterics and Racemization

Structural Analysis

The primary obstacle is the 2-methyl group . In phenylalanine derivatives, substituents at the ortho position force the aromatic ring to twist out of plane relative to the peptide backbone to minimize steric clash with the


-protons. This "locked" conformation shields the activated carbonyl carbon from the incoming amine nucleophile.
The Racemization Risk

Because the coupling reaction is sterically slowed, the activated ester intermediate exists for a longer duration. This increases the probability of base-catalyzed proton abstraction at the


-carbon, leading to oxazolone formation and subsequent racemization.

Key Rule: The slower the coupling, the "hotter" the activation reagent must be to drive the reaction before chirality is lost.

Reagent Selection Matrix

For this specific substrate, standard reagents are insufficient.[1] The following hierarchy is recommended based on efficiency and racemization suppression.

Reagent ClassRecommended ReagentMechanism BenefitBest Use Case
Uronium (Oxyma-based) COMU Superior leaving group (Oxyma) with less risk of explosion than HOBt/HOAt. High solubility.Primary Recommendation. Automated SPPS and general solution coupling.
Uronium (HOAt-based) HATU The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating coupling by ~100x over HBTU."Difficult" sequences where COMU fails; manual synthesis.
Phosphonium PyAOP HOAt-based but lacks the guanidinylation side-reaction risk of HATU.[2]When coupling to a sterically hindered amine (e.g., N-methylated residues).[3][4]
Additives Oxyma Pure Non-explosive racemization suppressor.[3]Use with DIC if carbodiimide chemistry is mandatory.
Reagent Decision Tree (Visualization)

ReagentSelection Start Start: Coupling 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid CheckPhase Is this Solid Phase (SPPS) or Solution Phase? Start->CheckPhase SPPS Solid Phase (SPPS) CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution HinderedAmine Is the N-terminal acceptor also hindered? (e.g., N-methyl, Aib, Pro) SPPS->HinderedAmine Solution->HinderedAmine Standard Standard Amine Acceptor HinderedAmine->Standard No Rec3 Recommendation 3: PyAOP + DIPEA (Avoids Guanidinylation) HinderedAmine->Rec3 Yes (Very Hindered) Rec1 Recommendation 1: COMU + DIPEA (High Efficiency, Safer) Standard->Rec1 First Choice Rec2 Recommendation 2: HATU + HOAt + DIPEA (Max Reactivity) Standard->Rec2 If Rec1 fails

Figure 1: Decision matrix for selecting coupling reagents based on reaction conditions and steric demands.

Experimental Protocols

Protocol A: Automated Solid-Phase Peptide Synthesis (SPPS)

Target: Incorporation of Fmoc-2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid into a peptide chain.

Reagents:

  • Amino Acid: 0.2 M solution in DMF.

  • Coupling Reagent: COMU (0.5 M in DMF).

  • Base: DIPEA (2.0 M in NMP).

  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce inter-chain aggregation).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Pre-Activation (Critical):

    • Mix the Amino Acid solution (4 eq.) with COMU (4 eq.).

    • Add DIPEA (8 eq.) immediately before dispensing to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid converting the active ester into less reactive species.

  • Coupling Reaction:

    • Dispense activated mixture to resin.[5]

    • Reaction Time: 60 minutes at Room Temperature.

    • Optimization: For extremely difficult sequences, double couple (repeat step 3-4) or elevate temperature to 50°C (using Oxyma/DIC instead of COMU to prevent degradation at high heat).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Protocol B: Solution Phase Coupling (Manual)

Target: Coupling Boc-2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid to a free amine.

Reagents:

  • Solvent: Anhydrous DMF or DCM (DMF preferred for solubility).

  • Coupling Reagent: HATU (1.1 eq).

  • Base: HOAt (1.1 eq, optional but recommended) and DIPEA (2.5 eq).

Step-by-Step Procedure:

  • Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise. Stir for 2 minutes to form the activated OAt-ester.

    • Visual Check: The solution often turns yellow/orange upon activation.

  • Add the amine component (1.0 - 1.2 eq).

  • Remove ice bath and allow to warm to Room Temperature. Stir for 2–4 hours.

  • Monitoring: Monitor by HPLC or TLC. If starting material persists after 4 hours, add 0.5 eq of PyAOP and more base.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid/HOBt), and brine.

Mechanism of Activation & Steric Shielding

The following diagram illustrates why HATU/COMU are required. The ortho-methyl group creates a "shield" that blocks the approach of the amine. The 7-azabenzotriazole (from HATU) or Oxyma (from COMU) leaving groups are electron-deficient enough to accelerate the attack despite this shield.

Mechanism Acid Hindered Acid (Ortho-Methyl) ActiveEster Activated Ester (Highly Electrophilic) Acid->ActiveEster Activation (Fast) Reagent Reagent (HATU/COMU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Product Amide Bond (Coupled Product) ActiveEster->Product Nucleophilic Attack (Slowed by Sterics) Racemization Oxazolone Formation (Side Reaction) ActiveEster->Racemization If coupling is too slow Amine Incoming Amine (Nucleophile) Amine->Product

Figure 2: Kinetic competition between productive coupling and racemization. High-activity reagents favor the green path over the dashed red path.

Quality Control & Validation

Due to the high risk of racemization, self-validating the protocol is mandatory.

  • Chiral HPLC Analysis:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

    • Standard: Synthesize the enantiomer (using the D-amino acid starting material) to establish retention times.

    • Acceptance Criteria: < 1.0% racemization (D-isomer).

  • Test Coupling (The "Deletion" Test):

    • Synthesize a test peptide: H-Gly-[Target AA]-Pro-OH.

    • Analyze by LC-MS.

    • Look for Mass [M-Target AA]. If the coupling failed due to sterics, the Glycine will couple directly to the Proline (if not capped) or the chain will terminate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][3][4][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid (Analog properties). National Library of Medicine. Link

Sources

Application Notes and Protocols: A Scientist's Guide to Designing Peptide Libraries with Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Peptide Drug Discovery

The pursuit of novel peptide-based therapeutics is often a balancing act between enhancing biological activity and overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1][2] A powerful strategy that has gained significant traction in medicinal chemistry is the site-specific incorporation of fluorinated amino acids into peptide sequences.[][4] Among these, fluorinated phenylalanine (Phe) analogs are particularly valuable due to the unique physicochemical properties imparted by the fluorine atom.[5][6]

This guide provides a comprehensive overview and practical protocols for the design, synthesis, and screening of peptide libraries incorporating fluorinated phenylalanine analogs. By leveraging the subtle yet profound effects of fluorine, researchers can systematically modulate peptide conformation, hydrophobicity, proteolytic stability, and binding affinity, thereby accelerating the discovery of next-generation peptide drugs.[1][7][8] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond introduce unique electronic and steric properties without drastically altering the overall size of the amino acid side chain.[6][9] This allows for fine-tuning of molecular interactions that are critical for therapeutic efficacy.[1][7]

The Impact of Fluorination on Phenylalanine and Peptide Properties

The strategic placement of one or more fluorine atoms on the phenyl ring of phenylalanine can lead to a range of beneficial modifications to the resulting peptide. The effects are highly dependent on the position and number of fluorine substitutions.[10][11]

  • Enhanced Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and cellular uptake of the peptide.[][12][13] This "fluorous effect" can also drive specific peptide folding and assembly.[14]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring. This can influence crucial non-covalent interactions within the peptide or between the peptide and its biological target, such as cation-π and π-π stacking interactions.[9]

  • Increased Proteolytic Stability: The C-F bond is exceptionally strong, and its presence can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its circulating half-life.[12][13][15][16] However, it is important to note that increased stability is not always guaranteed and depends on the specific enzyme and the position of the fluorinated residue relative to the cleavage site.[15]

  • Conformational Control: Fluorination can influence the conformational preferences of the amino acid side chain and, by extension, the secondary structure of the peptide.[10][17] This can be exploited to stabilize desired conformations, such as α-helices or β-sheets, which are often critical for biological activity.[1]

  • ¹⁹F NMR Probe: The presence of the ¹⁹F nucleus provides a sensitive and specific spectroscopic handle for studying peptide structure, dynamics, and binding interactions without the need for isotopic labeling of other atoms.[18][19][20][21][22]

Physicochemical Properties of Common Fluorinated Phenylalanine Analogs

The choice of which fluorinated phenylalanine analog to incorporate depends on the desired modification. The following table summarizes the properties of several commercially available Fmoc-protected analogs.

Fluorinated Phenylalanine AnalogAbbreviationMolecular Weight ( g/mol ) of Fmoc-AAKey Physicochemical Effects
(L)-4-FluorophenylalaninePhe(4-F)405.43Moderate increase in hydrophobicity, alters aromatic electronics.[8][23][24][25]
(L)-3-FluorophenylalaninePhe(3-F)405.43Minimal steric impact, significant electronic perturbation.[9][26]
(L)-2-FluorophenylalaninePhe(2-F)405.43Can induce specific conformational constraints due to ortho substitution.
(L)-2,3,4,5,6-PentafluorophenylalaninePhe(F5)477.40Significant increase in hydrophobicity and steric bulk, strong electronic effects.[5]

Workflow for Designing and Screening Fluorinated Peptide Libraries

The process of developing potent peptide leads through the use of fluorinated phenylalanine analogs can be systematized into a clear workflow. This involves careful library design, robust synthesis, and sensitive screening assays.

G cluster_0 Library Design cluster_1 Library Synthesis cluster_2 Screening & Analysis A Target Identification & Hit Peptide B Identify Phenylalanine Positions for Substitution A->B C Select Fluorinated Phe Analogs B->C D Define Library Scope (e.g., single vs. multiple substitutions) C->D E Solid-Phase Peptide Synthesis (SPPS) D->E Synthesize Library F Cleavage and Deprotection E->F G Purification (HPLC) F->G H Characterization (Mass Spectrometry) G->H I High-Throughput Screening (e.g., Binding or Activity Assay) H->I Screen Library J Hit Identification I->J K Structure-Activity Relationship (SAR) Analysis J->K L Lead Optimization K->L L->B Iterative Refinement

Caption: A generalized workflow for the design, synthesis, and screening of fluorinated peptide libraries.

Protocols for Synthesis and Screening

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide Library

This protocol outlines the manual synthesis of a small peptide library using Fmoc/tBu chemistry, where a specific phenylalanine residue is replaced with different fluorinated analogs.[5][27][28][29]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Phe(4-F)-OH, Fmoc-L-Phe(3-F)-OH, etc.)[24][25][30]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Causality: The use of DIC/Oxyma is a robust and widely used coupling method that minimizes racemization. Pre-activation ensures efficient coupling to the growing peptide chain.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fluorinated Phenylalanine: Repeat steps 2 and 3, using the desired Fmoc-protected fluorinated phenylalanine analog at the appropriate position in the sequence.

    • Note: Due to the electron-withdrawing nature of fluorine, coupling of fluorinated amino acids may sometimes be slower.[1][4] It is crucial to ensure complete coupling, potentially by extending the reaction time or using a different coupling reagent if necessary.

  • Repeat for all Amino Acids: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during cleavage.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Screening for Proteolytic Stability

This protocol provides a method to assess the stability of fluorinated peptides against a common protease, such as α-chymotrypsin, which preferentially cleaves after aromatic residues like phenylalanine.[15]

Materials:

  • Purified fluorinated peptides and a non-fluorinated control peptide

  • α-Chymotrypsin (from bovine pancreas)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • RP-HPLC system with a C18 column

  • Quenching solution (e.g., 10% TFA in water)

Procedure:

  • Prepare Peptide and Enzyme Solutions:

    • Dissolve the purified peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of α-chymotrypsin in the assay buffer (e.g., 0.1 mg/mL).

  • Proteolytic Digestion:

    • In a microcentrifuge tube, combine 50 µL of the peptide solution with 50 µL of the assay buffer.

    • Initiate the reaction by adding 5 µL of the α-chymotrypsin solution (enzyme-to-substrate ratio of approximately 1:100 by weight).

    • Incubate the reaction at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 10 µL of the quenching solution. This will inactivate the enzyme.

    • Self-Validation: The t=0 time point, where the quenching solution is added before the enzyme, serves as a crucial control to determine the initial amount of intact peptide.

  • HPLC Analysis:

    • Analyze each quenched aliquot by RP-HPLC.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time for each fluorinated analog and the non-fluorinated control.

    • Calculate the half-life (t₁/₂) of each peptide under these conditions.

Hypothetical Screening Data:

PeptideSubstitutionHalf-life (t₁/₂) vs. α-Chymotrypsin (min)
Control-PeptidePhe45
Fluoro-Peptide 1Phe(4-F)180
Fluoro-Peptide 2Phe(3-F)150
Fluoro-Peptide 3Phe(F5)>360

Visualizing the Influence of Fluorination

The introduction of a highly electronegative fluorine atom can significantly alter the electrostatic potential of the phenylalanine side chain, which in turn influences its interactions.

G cluster_0 Standard Phenylalanine cluster_1 Fluorinated Phenylalanine Phe Phe Target Target (Cationic Pocket) Phe->Target Cation-π Interaction (Favorable) PheF Phe(F) TargetF Target (Cationic Pocket) PheF->TargetF Altered Cation-π Interaction

Caption: Fluorination alters the electron density of the aromatic ring, potentially modulating cation-π interactions.

Conclusion and Future Directions

The incorporation of fluorinated phenylalanine analogs is a validated and powerful strategy for enhancing the therapeutic potential of peptides. By systematically exploring the effects of fluorine substitution through library-based approaches, researchers can overcome key pharmacokinetic hurdles and fine-tune biological activity. The protocols and principles outlined in this guide provide a solid foundation for scientists to embark on the design and discovery of novel fluorinated peptide therapeutics. Future advancements in the synthesis of novel fluorinated amino acids and high-throughput screening technologies will continue to expand the toolkit available to peptide drug developers, promising an exciting future for this class of molecules.[31][32]

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(23), 5649. [Link]

  • Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(10), 1143-1156. [Link]

  • Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2583-2594. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Wilson, A. J. (2018). Peptide Library Screening As a Tool to Derive Potent Therapeutics: Current Approaches and Future Strategies. MedChemComm, 9(4), 603-606. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Mykhailiuk, P. K. (2023). Applications of fluorine-containing amino acids for drug design. RSC Medicinal Chemistry, 14(10), 1834-1875. [Link]

  • Tekbiotech. Overview of Peptide Library Screening Methods. Tekbiotech. [Link]

  • Kumar, K., & Meng, H. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Papini, A. M., et al. (2019). Influencing peptide secondary structure through side chain fluorination. Journal of Peptide Science, 25(1), e3133. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Fluorinated peptide biomaterials. Peptide Science, 92(4), 341-352. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245-266. [Link]

  • Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(10), 1143-1156. [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1477-1485. [Link]

  • Hunter, L., et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(37), 7537-7543. [Link]

  • Di Fenza, A., et al. (2022). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Richardson, P. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(10), 1157-1179. [Link]

  • Lunder, M., et al. (2018). Evolving a Peptide: Library Platforms and Diversification Strategies. Molecules, 23(11), 2843. [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081. [Link]

  • Koksch, B., & Siodlak, D. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(6), 636-645. [Link]

  • Mondal, S., et al. (2022). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 23(9), 3845-3855. [Link]

  • Westhorpe, A. P., & Gellman, S. H. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Macromolecular Bioscience, 18(1), 1700247. [Link]

  • Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1477-1485. [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed. [Link]

  • Lesan, V., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9477-9489. [Link]

  • Salwiczek, M., et al. (2011). Fluorinated amino acids as 19F-NMR labels for peptides. Academia.edu. [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081. [Link]

  • Gari, K., et al. (2022). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Journal of Chemical Education, 99(2), 996-1002. [Link]

  • Mondal, S., et al. (2022). Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe hydrogels. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. [Link]

  • Westhorpe, A. P., & Gellman, S. H. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Reddit. (2024). What is solid-phase synthesis of peptides? r/OrganicChemistry. [Link]

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Microwave-assisted synthesis using 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Utilization of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid

Executive Summary & Molecular Profile

This guide details the microwave-assisted (MW) applications of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid , a highly specialized phenylalanine analog.

The Challenge: This molecule presents a dual synthetic challenge:

  • Steric Hindrance: The ortho-methyl group (2-position on the phenyl ring) creates significant steric clash with the peptide backbone during coupling events, often leading to incomplete conversion or deletion sequences in standard Solid Phase Peptide Synthesis (SPPS).

  • Electronic Deactivation: The meta-fluorine atom exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the amino group when this residue is the N-terminal acceptor.

The Solution: Microwave irradiation overcomes these barriers by providing direct dielectric heating, increasing molecular turnover and accessing higher transition state energies required to force the coupling of this sterically congested side chain.

Key Applications Covered:

  • Protocol A: High-Fidelity Incorporation into Peptides (MW-SPPS).

  • Protocol B: Rapid Peptidomimetic Library Generation (MW-Ugi 4CR).

Protocol A: High-Fidelity MW-SPPS Incorporation

Objective: To incorporate 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (FMe-Phe) into a peptide sequence without deletion errors or racemization.

Mechanism: The ortho-methyl group creates a "molecular wall" that hinders the approach of the activated amino acid to the resin-bound amine. MW irradiation (75°C - 90°C) provides the kinetic energy to overcome this rotational barrier.

Materials & Reagents
  • Resin: Rink Amide ProTide or Wang Resin (Low loading ~0.3 mmol/g recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (0.2 M in DMF).

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: HATU is avoided at high temperatures (>75°C) for this residue due to capping risks; Oxyma/DIC is superior for preventing racemization.

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma (to suppress aspartimide formation if applicable).

Step-by-Step Workflow

1. Resin Swelling (Microwave):

  • Suspend resin in DMF.

  • Irradiate: 75°C for 2 minutes (improves solvation of the polymer matrix).

2. Fmoc-Deprotection (Pre-Cycle):

  • Add 20% Piperidine/DMF.

  • Stage 1: 75°C, 30 seconds (Initial burst).

  • Stage 2: 75°C, 3 minutes (Complete removal).

  • Wash: DMF (4 x 30 sec).

3. Coupling of FMe-Phe (The Critical Step):

  • Stoichiometry: Use 5.0 equivalents of Amino Acid, 5.0 eq DIC, and 5.0 eq Oxyma Pure relative to resin loading.

  • Pre-activation: Mix Amino Acid and Oxyma in DMF. Add DIC immediately before dispensing to the resin vessel.

  • Microwave Cycle:

    • Ramp: 2 minutes to reach 90°C.

    • Hold: 10 minutes at 90°C. Note: The ortho-methyl requires this higher energy state compared to standard Phenylalanine (usually 75°C).

  • Wash: DMF (4 x 30 sec).

4. Capping (Mandatory):

  • Because this is a difficult coupling, unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic anhydride/DIEA/DMF.

  • Conditions: Room Temp (Standard) or 50°C (MW) for 2 mins.

5. Elongation (Next Amino Acid):

  • When coupling the next amino acid onto the N-terminus of the bulky FMe-Phe, double coupling is required due to the steric shielding of the N-terminus by the ortho-methyl group.

Data Visualization: MW-SPPS Decision Tree

MW_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine, 75°C, 3 min) Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Activate Activation (AA + Oxyma + DIC) Wash1->Activate Couple MW Coupling (90°C, 10 min) *Critical Step* Activate->Couple Check Kaiser Test / UV Monitor Couple->Check Recouple Re-Couple (Use HATU/HOAt @ 75°C) Check->Recouple Fail (<99%) Cap Capping (Ac2O) Check->Cap Pass (>99%) Recouple->Cap Next Proceed to Next Cycle Cap->Next

Figure 1: Optimized MW-SPPS cycle for sterically hindered ortho-substituted amino acids.

Protocol B: MW-Assisted Ugi 4-Component Reaction (Library Synthesis)

Objective: To use 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid as the amine component in a multicomponent reaction (MCR) to generate a library of lipophilic peptidomimetics.

Mechanism: The Ugi reaction assembles an amine, aldehyde, carboxylic acid, and isocyanide.[1][2] The steric bulk of our target amine usually slows imine formation. MW irradiation accelerates the condensation of the amine and aldehyde (Schiff base formation) and the subsequent addition of the isocyanide.

Materials
  • Amine: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid (free base or methyl ester).

  • Aldehyde: Benzaldehyde derivatives (1.0 eq).

  • Acid: Boc-protected amino acid or simple carboxylic acid (1.0 eq).

  • Isocyanide: tert-Butyl isocyanide (1.0 eq).

  • Solvent: Methanol (MeOH) or TFE (Trifluoroethanol) – TFE is preferred for MW Ugi reactions as it stabilizes the polar transition state.

Step-by-Step Workflow
  • Imine Formation (Pre-formation):

    • Mix Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (3 mL) in a microwave vial.

    • Add molecular sieves (optional, to scavenge water).

    • MW Irradiation: 60°C for 5 minutes. (Conventional heating takes 2 hours).

  • Component Addition:

    • Add Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) to the same vial.

  • The Ugi Reaction:

    • Seal the vial.

    • MW Irradiation: 100°C for 10-15 minutes.

    • Note: High pressure will generate; ensure the vial is rated for 20 bar.

  • Work-up:

    • Evaporate solvent.

    • Purify via Flash Chromatography (0-50% EtOAc/Hexanes). The fluorinated moiety aids in separation on silica due to distinct polarity.

Reaction Pathway Diagram

Ugi_Reaction Amine FMe-Phe (Amine) Imine Schiff Base (MW 60°C, 5m) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Ugi Ugi Adduct (MW 100°C, 15m) Imine->Ugi Acid Carboxylic Acid Acid->Ugi Iso Isocyanide Iso->Ugi

Figure 2: One-pot MW-assisted synthesis of peptidomimetics using the target amino acid.[3]

Critical Control Points & Troubleshooting

ParameterStandard ConditionMW Condition (FMe-Phe)Why?
Coupling Temp 25°C - 50°C90°C The ortho-methyl group creates a steric barrier that requires higher thermal energy to surmount.
Coupling Time 60 - 120 min10 min Extended heating causes degradation; MW allows rapid reaction before side-reactions occur.
Racemization Low RiskMedium Risk High temp increases epimerization risk. Use Oxyma/DIC (pH < 7 during activation) rather than bases like DIEA/NMM.
Solvent DMF/NMPDMF NMP can cause faster resin degradation at 90°C; DMF is more stable for short MW bursts.

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." CEM Corporation Application Notes. (Foundational protocol for MW-SPPS temperature limits). Link

  • Pedersen, S. L., et al. (2012). "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews, 41(5), 1826-1844. (Authoritative review on steric hindrance in SPPS). Link

  • Yu, W., et al. (2010).[4] "Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid..." Journal of Medicinal Chemistry, 53(2), 876-886.[4] (Demonstrates synthesis of related fluorinated/methylated amino acid scaffolds). Link

  • Santra, S., et al. (2011). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method."[5] Green Chemistry Letters and Reviews. (General principles for MW-assisted Ugi/Schiff base formation). Link

  • Biotage. (2025). "Peptide Synthesis User Guide: Handling Difficult Sequences." (Industry standard protocols for hindered couplings). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility for Hydrophobic Phenylalanine Analogs Ticket ID: SOL-FMP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Diagnostic Overview & Core Challenge

User Issue: Difficulty dissolving 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid in aqueous media for biological or chemical assays.

Root Cause Analysis: This molecule presents a "perfect storm" for poor aqueous solubility due to two competing physicochemical factors:

  • Zwitterionic Lattice Energy: Like all amino acids, it exists as a zwitterion (dipolar ion) at neutral pH. The electrostatic attraction between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a high-energy crystal lattice that water struggles to break.
  • Hydrophobic Shielding: The parent molecule (Phenylalanine) is already hydrophobic. Your specific derivative adds a methyl group (steric bulk/lipophilicity) and a fluorine atom (high lipophilicity/electronegativity) to the phenyl ring. These substituents significantly increase the

    
     (partition coefficient), making the side chain repel water effectively.
    

The Solution: You must disrupt the crystal lattice by manipulating the ionization state (pH) or by shielding the hydrophobic tail (co-solvents/complexation).

Decision Matrix: Select Your Protocol

Before starting, determine your downstream application limits (e.g., maximum DMSO tolerance in cell culture).

Solubility_Decision_Tree Start Start: Solid Powder AppCheck Is this for Cell Culture/In Vivo? Start->AppCheck BioYes Yes (Strict Solvent Limits) AppCheck->BioYes BioNo No (Chemical Synthesis) AppCheck->BioNo MethodA Method A: pH Manipulation (Saline/Buffer) BioYes->MethodA Try first MethodC Method C: Organic Co-solvent (DMSO/DMF) BioNo->MethodC Standard MethodB Method B: Cyclodextrin Complex (HP-β-CD) MethodA->MethodB If precipitates MethodC->MethodA If dilution needed

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: The "Charge Switch" (pH Manipulation)

Mechanism: At neutral pH (approx. pH 5.5–6.5), the molecule is at its isoelectric point (pI), where net charge is zero and solubility is at its absolute minimum. By moving the pH away from the pI, you force the molecule into a cationic or anionic state, drastically increasing solubility.

Protocol:

Target Concentration: 10–50 mM Reagents: 1.0 M HCl (for cationic) or 1.0 M NaOH (for anionic).

  • Weigh the required amount of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid.

  • Suspend in 80% of the final volume of pure water. Note: It will remain a cloudy suspension.

  • Titrate:

    • For Acidic Solution: Add 1.0 M HCl dropwise while vortexing. The amine group will protonate (

      
      ), and the solid should dissolve as the pH drops below 3.0.
      
    • For Basic Solution: Add 1.0 M NaOH dropwise. The carboxylic acid will deprotonate (

      
      ), and the solid should dissolve as pH rises above 9.0.
      
  • Dilute to final volume with water.

Critical Troubleshooting:

  • Issue: "It precipitates when I add it to my PBS buffer (pH 7.4)."

  • Fix: This is expected. You are neutralizing the salt and returning it to the insoluble zwitterionic state. Solution: Pre-dissolve in dilute acid/base at 100x concentration, then dilute rapidly into the buffer. If it still crashes out, you must use Method B .

Method B: Supramolecular Shielding (Cyclodextrins)

Mechanism: If pH manipulation is toxic to your cells, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic fluoro-methyl-phenyl ring inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble.
Protocol:

Reagents: HP-


-CD (pharmaceutical grade), Water.
  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in water or PBS.
    
  • Add Compound: Add your amino acid powder to this vehicle.

  • Energy Input: Sonicate for 10–20 minutes at 40°C. The solution may remain cloudy initially.

  • Equilibration: Shake at 200 RPM for 2–4 hours at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove undissolved particles.
    

Why this works: Crystallographic studies of phenylalanine derivatives with


-cyclodextrins confirm that the aromatic side chain docks into the hydrophobic torus, preventing aggregation [1, 2].

Method C: Organic Co-solvent (DMSO Stock)

Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic aromatic ring effectively.

Protocol:
  • Dissolve the powder in 100% DMSO to a concentration of 100 mM. This should be instant.

  • Storage: Aliquot and store at -20°C (avoid freeze-thaw cycles).

  • Usage: Dilute into aqueous media.

    • Warning: Do not exceed 0.5% v/v DMSO for most cell lines.

    • Risk:[1] Upon dilution, the "solvent shock" may cause microprecipitation.

Technical Data & Comparison

ParameterPure Water (pH 6)0.1 M HCl (pH 1)20% HP-

-CD
DMSO
Solubility < 0.5 mg/mL (Est.)> 10 mg/mL~ 2–5 mg/mL> 50 mg/mL
Stability High (Suspension)HighHighHigh
Biological Risk NoneAcidic shockLow (Inert)Cytotoxicity
Mechanism N/AIonic SolvationInclusion ComplexSolvent power

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution? A: No. While phenylalanine is relatively stable, fluorinated derivatives can undergo defluorination or degradation under high heat/pressure. Use 0.22


m sterile filtration.

Q: Why does the 3-fluoro group make it harder to dissolve than normal Phenylalanine? A: Fluorine is highly hydrophobic and electronegative. It reduces the polarizability of the phenyl ring, making it "greasier" and less willing to interact with water dipoles compared to a standard hydrogen atom [3].

Q: My HPLC peak is splitting. Is the compound degrading? A: Likely not. If you are dissolving in a chiral environment (like cyclodextrins) or using a chiral column, the "2-methyl" group creates a chiral center at the alpha-carbon (and potentially restricted rotation). Ensure you are not separating rotamers or enantiomers.

Visualizing the Zwitterion Trap

This diagram explains why the compound is insoluble at neutral pH and how Method A works.

Zwitterion_Equilibrium cluster_0 Precipitation Zone Acid Cationic Form (Soluble at pH < 3) Neutral Zwitterion (pI) (Insoluble Aggregate) Acid->Neutral + OH⁻ Neutral->Acid + H⁺ Base Anionic Form (Soluble at pH > 9) Neutral->Base + OH⁻ Base->Neutral + H⁺

Figure 2: The pH-dependent solubility equilibrium. The red zone indicates the isoelectric point where precipitation occurs.

References

  • Molecular Recognition in Cyclodextrin Complexes.Journal of the American Chemical Society. (2001).

    
    -cyclodextrin.
    
    
  • An Inclusion Complex of

    
    -Cyclodextrin-L-Phenylalanine. ScienceAsia.[2] (2002).[1] NMR and Docking studies confirming aromatic ring insertion into the hydrophobic cavity.
    
    
  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2008).[3] Effects of fluorine substitution on lipophilicity and solubility.

  • PubChem Compound Summary: 4-Fluoro-L-phenylalanine. National Library of Medicine. (Analogous solubility data for fluorinated phenylalanines).

Sources

Preventing racemization during 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization during 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid Coupling

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide you, as a Senior Application Scientist, with in-depth technical information and practical troubleshooting strategies to maintain the stereochemical integrity of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid during peptide coupling reactions. The principles and protocols outlined here are grounded in established peptide chemistry to ensure the highest scientific standards in your research and development endeavors.

Understanding the Challenge: Steric Hindrance and Racemization

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid presents a unique challenge in peptide synthesis. The presence of a methyl group at the ortho position and a fluoro group at the meta position of the phenyl ring introduces significant steric hindrance. This bulkiness can slow down the desired peptide bond formation, providing a larger window of opportunity for the competing side reaction of racemization.[1][2]

Racemization, the conversion of a chiral amino acid into an equal mixture of its D and L enantiomers, is a critical issue in drug development as it can drastically alter the biological activity and safety profile of a peptide therapeutic.[3] The primary mechanisms of racemization during peptide coupling are direct enolization and the formation of a 5(4H)-oxazolone intermediate, both of which are promoted by the activation of the carboxylic acid and the presence of a base.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid particularly susceptible to racemization?

A1: The steric bulk from the ortho-methyl group on the phenyl ring can impede the approach of the incoming amine nucleophile.[1][6] This delayed coupling reaction extends the lifetime of the highly reactive, activated carboxylic acid intermediate, which is prone to racemization through either direct proton abstraction from the α-carbon or via the formation of an oxazolone ring.[4][7]

Q2: What are the best coupling reagents to minimize racemization for this specific amino acid?

A2: For sterically hindered amino acids like this one, high-reactivity coupling reagents are generally preferred to accelerate the rate of peptide bond formation relative to racemization.[1] Uronium/aminium salt-based reagents such as HATU and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are excellent choices.[8][9] When using carbodiimides like DIC or EDC, it is crucial to use them in conjunction with racemization-suppressing additives.[10]

Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?

A3: These additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[3][7] They function by reacting with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species (e.g., O-acylisourea from carbodiimides).[5][11]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at reducing racemization.[4][7]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to a neighboring group effect from the nitrogen at the 7-position, which accelerates the coupling reaction.[5]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, showing excellent racemization suppression and coupling efficiency.[11][12]

Q4: How does the choice of base affect racemization?

A4: The base plays a critical role in racemization. Stronger, less sterically hindered bases can increase the rate of proton abstraction from the α-carbon, leading to higher levels of racemization.[3][5]

  • DIPEA (N,N-Diisopropylethylamine): Commonly used, but can contribute to racemization.[3]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, often resulting in less racemization.[5]

  • 2,4,6-Collidine: A sterically hindered and weaker base that has been shown to minimize racemization in sensitive couplings.[5]

Q5: What are the ideal solvent and temperature conditions?

A5:

  • Solvent: The polarity of the solvent can influence racemization rates.[3][13] While DMF is a common solvent for peptide synthesis, exploring less polar solvents or solvent mixtures may be beneficial in some cases. However, solubility of the protected amino acids and the growing peptide chain must be considered.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[3] This is a straightforward and effective strategy to improve chiral purity.

Troubleshooting Guide

Issue: Significant Racemization Detected in the Final Peptide

This is a common and critical issue. Follow this step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

  • Problem: Using a carbodiimide (DCC, DIC, EDC) without an additive is a primary cause of racemization.[3]

  • Solution: Always incorporate an additive like HOBt, HOAt, or Oxyma Pure when using carbodiimides.[3][11] For this sterically hindered amino acid, consider switching to a more potent coupling reagent like HATU or PyBOP, which are known for their high efficiency and lower racemization potential in challenging couplings.[1][14]

Step 2: Evaluate the Base

  • Problem: The use of a strong, non-sterically hindered base like DIPEA can promote racemization.[3][5]

  • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For highly sensitive couplings, 2,4,6-collidine is an excellent choice.[5] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

  • Problem: Higher reaction temperatures accelerate the rate of racemization.[3]

  • Solution: Perform the coupling reaction at a lower temperature. Start by running the reaction at 0°C. This simple change can have a significant impact on preserving stereochemical integrity.

Step 4: Optimize Pre-activation Time

  • Problem: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased racemization, especially with uronium/aminium reagents.

  • Solution: Minimize the pre-activation time. For many modern protocols, in-situ activation (mixing all components simultaneously) or a very short pre-activation time (1-5 minutes) is recommended.[3]

Step 5: Consider the Solvent

  • Problem: The solvent can influence the reaction kinetics and the stability of reactive intermediates.

  • Solution: While DMF is standard, if racemization persists, consider using N-methylpyrrolidone (NMP) or adding a less polar co-solvent like Dichloromethane (DCM), provided solubility is maintained.

Visualizing the Problem and Solution

Diagram 1: Mechanism of Racemization

Racemization_Mechanisms Activated_AA Activated L-Amino Acid (e.g., O-Acylisourea, Active Ester) Enolate Enolate Intermediate Activated_AA->Enolate Direct Enolization (Base-catalyzed) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Product Racemized Product (D/L Mixture) Enolate->Racemized_Product Protonation Oxazolone->Racemized_Product Ring Opening & Coupling

Caption: The two primary pathways for racemization during peptide coupling.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions Start Racemization Detected? Check_Reagents Review Coupling Reagent & Additives Start->Check_Reagents Yes Check_Base Evaluate Base Check_Reagents->Check_Base Issue Persists Sol_Reagent Use HATU/PyBOP or add Oxyma to DIC/EDC Check_Reagents->Sol_Reagent Check_Temp Lower Reaction Temperature (e.g., 0°C) Check_Base->Check_Temp Issue Persists Sol_Base Switch to NMM or 2,4,6-Collidine Check_Base->Sol_Base Check_Solvent Consider Solvent Change Check_Temp->Check_Solvent Issue Persists Sol_Temp Maintain low temp. Check_Temp->Sol_Temp Sol_Solvent Try NMP or DMF/DCM Check_Solvent->Sol_Solvent Success Racemization Minimized Sol_Reagent->Success Sol_Base->Success Sol_Temp->Success Sol_Solvent->Success

Caption: A decision-making workflow for troubleshooting racemization.

Data at a Glance

Table 1: Comparison of Coupling Reagents and Additives

Coupling SystemRelative ReactivityRacemization PotentialKey Considerations
DIC/Oxyma Pure HighLowExcellent, safe alternative to HOBt-based systems.[11][12]
DIC/HOBt Medium-HighLow-MediumA classic, reliable combination.[4][7]
HATU Very HighVery LowHighly effective for sterically hindered amino acids.[1][8]
HBTU HighLowEffective, but can cause guanidinylation of the N-terminus.[9]
PyBOP Very HighVery LowPhosphonium salt, avoids guanidinylation side reaction.[8]
DIC alone MediumHighNot recommended due to high risk of racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust starting point for minimizing racemization during the coupling of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (6 x 1 minute) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 0°C for maximum racemization suppression.

  • Washing: Wash the resin with DMF (3 x 1 minute) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in the final, cleaved peptide.

  • Peptide Hydrolysis:

    • Place a small, dried sample of the purified peptide into a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid (e.g., using a rotary evaporator or nitrogen stream).

    • Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.

  • Derivatization (if required): Some chiral columns require derivatization of the amino acids (e.g., with Marfey's reagent) to achieve separation. Follow the specific protocol for the chosen derivatizing agent.

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a CROWNPAK® or similar).

    • Separate the D- and L-enantiomers of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid using an isocratic or gradient mobile phase as recommended by the column manufacturer.

    • Detect the enantiomers using a UV or fluorescence detector.

  • Quantification: Integrate the peak areas for the D- and L-enantiomers to determine the percentage of racemization.

References

  • 14

  • 4

  • 5

  • 7

  • 15

  • 8

  • 3

  • 10

  • [Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[14] | Scilit]([Link])

  • 1

  • 9

  • 16

  • 17

Sources

Technical Support Center: Optimizing 3-Fluoro-2-methylphenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-fluoro-2-methylphenylalanine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable unnatural amino acid. The unique substitution pattern of 3-fluoro-2-methylphenylalanine presents specific challenges in achieving high yield and purity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for constructing the 3-fluoro-2-methylphenylalanine backbone?

There are two primary strategic approaches, the choice of which depends on the availability of starting materials and the desired scale of the synthesis:

  • The "Building Block" Approach (Convergent Synthesis): This is often the most reliable method. It involves starting with a pre-functionalized aromatic ring, such as 2-bromo-6-fluorotoluene or a related boronic acid, and then constructing the alanine sidechain. Palladium-catalyzed cross-coupling reactions, like Suzuki or Negishi couplings, are instrumental here.[1][2] For instance, coupling an appropriate aryl halide with an organozinc homoenolate of a protected alanine is a direct method for preparing the protected amino acid analogue.[1]

  • The "Late-Stage Fluorination" Approach (Linear Synthesis): This strategy involves synthesizing a 2-methylphenylalanine derivative first and then introducing the fluorine atom in a later step. This can be challenging due to regioselectivity issues. Electrophilic fluorinating agents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI) are typically required.[3] The directing effects of the existing alkyl and amino acid groups must be carefully considered to achieve fluorination at the desired C3 position.

Q2: How do I control the regioselectivity of fluorination to ensure the fluorine is introduced at the C3 position?

Controlling regioselectivity is arguably the most critical challenge.

  • When using a late-stage fluorination strategy on a 2-methylphenylalanine precursor, the existing substituents (the methyl group and the alanine sidechain) are both ortho-, para-directing. This can lead to a mixture of isomers (e.g., 3-fluoro, 5-fluoro). Achieving high selectivity for the 3-position often requires the use of a directing group or exploiting subtle steric and electronic differences, which can be difficult to control and may result in lower yields of the desired isomer.

  • The building block approach provides superior control. By starting with a molecule like 1-bromo-3-fluoro-2-methylbenzene, the positions of the key substituents are already fixed. The subsequent steps to build the alanine sidechain do not alter the aromatic substitution pattern, thus guaranteeing the desired 3-fluoro-2-methyl arrangement.

Q3: Which catalyst system is recommended for the cross-coupling step in the "Building Block" approach?

For Suzuki or Negishi-type cross-couplings to build the C-C bond for the sidechain, a palladium-based catalyst is standard. The performance, however, is highly dependent on the choice of ligand.

  • For Suzuki Coupling (Aryl Halide + Alanine-derived Boronic Ester): A common system would be a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst precursor combined with a sterically hindered phosphine ligand like SPhos or XPhos. These ligands promote the high catalytic turnover needed for coupling with sterically demanding ortho-substituted substrates.

  • For Negishi Coupling (Aryl Halide + Alanine-derived Organozinc): Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand is effective. Negishi couplings are often tolerant of more functional groups but require the preparation and handling of moisture-sensitive organozinc reagents.[1]

Q4: My final deprotection step is giving low yields. What are the common pitfalls?

The final step, removing the N-protecting group (e.g., Boc, Cbz) and any ester protecting groups, can be problematic.

  • Acid Sensitivity: Strong acidic conditions (e.g., neat TFA) used for Boc deprotection can sometimes lead to side reactions, especially if the reaction is heated or run for an extended period.[4] Using scavengers like triisopropylsilane (TIS) can help prevent side reactions.

  • Hydrogenolysis Issues: For Cbz deprotection via catalytic hydrogenation (H₂, Pd/C), catalyst poisoning can be an issue, especially if sulfur-containing reagents were used in previous steps. Ensure the substrate is highly pure before this step. The fluorine substituent is generally stable to these conditions.

  • Workup and Isolation: Fluorinated amino acids can have unusual solubility profiles. After deprotection, the product is zwitterionic. Isolation often involves adjusting the pH to the isoelectric point to precipitate the product or using ion-exchange chromatography for purification.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Cross-Coupling Step 1. Catalyst Inactivity: The palladium catalyst may have been oxidized or poisoned.1a. Use fresh, high-purity catalyst and ligands. Handle air-sensitive reagents under an inert atmosphere (Nitrogen or Argon).1b. Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity.
2. Poor Quality Reagents: Starting materials (aryl halide, boronic ester) may be impure or degraded. The base (e.g., K₂CO₃, Cs₂CO₃) may be wet.2a. Verify the purity of starting materials by ¹H NMR, ¹⁹F NMR, and LC-MS.2b. Use freshly dried base and anhydrous solvents.
3. Suboptimal Reaction Temperature: The temperature may be too low for activation or too high, causing catalyst decomposition.3. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) in small-scale experiments to find the optimum.
Formation of Significant Byproducts 1. Homocoupling of Boronic Ester: This suggests the oxidative addition to the aryl halide is slow.1. Adjust the stoichiometry (use a slight excess of the boronic ester). Consider a different ligand that promotes faster oxidative addition.
2. Protodeborylation/Dehalogenation: Trace amounts of water or acid can lead to the loss of the functional group.2. Ensure strictly anhydrous conditions. Use a non-protic solvent and a well-dried base.
3. Formation of Regioisomers (in Late-Stage Fluorination): The fluorinating agent is reacting at other positions on the aromatic ring.3. This is an inherent challenge of this route. Consider switching to the "Building Block" approach for guaranteed regiochemistry. Alternatively, screen different fluorinating agents (e.g., Selectfluor vs. NFSI) and solvents to alter selectivity.[1]
Incomplete Reaction 1. Insufficient Catalyst Loading: The catalyst amount may be too low for full conversion.1. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Note that higher loading can sometimes increase side reactions.
2. Reaction Time: The reaction may simply be slow.2. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed.
Difficult Purification 1. Co-elution of Product and Byproducts: The product and a key impurity may have very similar polarity.1a. Optimize the column chromatography solvent system. A shallow gradient may be required.1b. Consider derivatization (e.g., re-protecting the amine) to alter the polarity, purify, and then deprotect again.
2. Product Insolubility: The final zwitterionic amino acid is poorly soluble in common organic solvents.2a. Use recrystallization from a water/alcohol mixture.2b. Employ ion-exchange chromatography, which is highly effective for separating amino acids from neutral or charged impurities.[5]

Experimental Protocols & Data

Protocol: Suzuki Coupling for Protected 3-Fluoro-2-methylphenylalanine Synthesis

This protocol describes a representative Suzuki coupling reaction, a key step in a "Building Block" approach.

Materials:

  • (S)-N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)alanine methyl ester

  • 1-Bromo-3-fluoro-2-methylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Spherical-Biphenol (SPhos)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3-fluoro-2-methylbenzene (1.0 eq), (S)-N-Boc-3-(pinacol boronate)alanine methyl ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Premixing: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and SPhos (0.03 eq, 3 mol%). Add a small amount of anhydrous 1,4-dioxane and stir for 5 minutes until a homogeneous mixture is formed.

  • Initiation: Add the catalyst premix to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and anhydrous water to the flask to create a 10:1 dioxane/water solvent system (final concentration of the aryl bromide at ~0.2 M).

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected 3-fluoro-2-methylphenylalanine derivative.

Comparative Data: Catalyst Systems for Aryl Couplings

The table below summarizes typical conditions for related cross-coupling reactions, highlighting the importance of ligand choice.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield RangeReference Insight
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10070-95%Excellent for sterically hindered substrates.
Pd₂(dba)₃XPhosK₂CO₃Dioxane10075-98%Highly active catalyst system, good for challenging couplings.
Pd(PPh₃)₄NoneN/ATHF6560-90%Classic catalyst for Negishi couplings; requires organozinc reagent.[1]
Pd(OAc)₂NoneCs₂CO₃Dioxane10050-73%Ligandless systems can work but may require higher temperatures and are less general. Reducing Pd(OAc)₂ concentration can sometimes improve yield.[1]

Visualization of Workflows

Diagram 1: Synthetic Strategy Decision Workflow

This diagram outlines the primary decision-making process when planning the synthesis.

Synthesis_Strategy start Goal: Synthesize 3-Fluoro-2-methyl-Phe reagents Are key building blocks (e.g., 2-bromo-6-fluorotoluene) commercially available? start->reagents strategy1 Pursue 'Building Block' Approach reagents->strategy1 Yes strategy2 Pursue 'Late-Stage Fluorination' reagents->strategy2 No / Too Expensive coupling Select Cross-Coupling Method (Suzuki, Negishi, etc.) strategy1->coupling fluorination Synthesize 2-methyl-Phe Precursor strategy2->fluorination optimize_coupling Optimize Catalyst, Ligand, Base, Temp coupling->optimize_coupling optimize_fluorination Screen Fluorinating Agents & Conditions for Regioselectivity fluorination->optimize_fluorination product Protected Target Molecule optimize_coupling->product optimize_fluorination->product

Caption: Decision workflow for selecting a synthetic strategy.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Analyze Starting Materials (NMR, LC-MS) start->check_reagents reagents_ok Are reagents pure and anhydrous? check_reagents->reagents_ok remediate_reagents Purify/Re-source Starting Materials reagents_ok->remediate_reagents No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions Yes remediate_reagents->start conditions_ok Are conditions optimal and atmosphere inert? check_conditions->conditions_ok remediate_conditions Optimize Temp/Time; Improve Inert Technique conditions_ok->remediate_conditions No check_catalyst Evaluate Catalyst System conditions_ok->check_catalyst Yes remediate_conditions->start catalyst_ok Is catalyst active? Is ligand appropriate? check_catalyst->catalyst_ok remediate_catalyst Use Fresh Catalyst; Screen Different Ligands catalyst_ok->remediate_catalyst No check_workup Analyze Crude & Aqueous Layers catalyst_ok->check_workup Yes remediate_catalyst->start workup_ok Is product lost during workup/purification? check_workup->workup_ok remediate_workup Optimize Extraction pH; Use Ion-Exchange Chromatography workup_ok->remediate_workup Yes success Yield Improved workup_ok->success No remediate_workup->success

Caption: A logical flowchart for troubleshooting low reaction yields.

References

  • Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1093. [Link]

  • Caiazzo, A., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(8), 1-35. [Link]

  • Gribanov, P. S., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]

  • Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Archives. [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • OrganicChemistry Subreddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • Han, Y., et al. (1986). US4584399A - Purification of L-phenylalanine.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Ortho-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of ortho-substituted amino acids into their peptide sequences. The unique steric hindrance presented by these residues often leads to incomplete coupling reactions, resulting in truncated or deletion sequences that can compromise research outcomes. This resource provides in-depth, experience-driven troubleshooting strategies and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of ortho-substituted amino acids so challenging?

A1: The primary challenge arises from steric hindrance. Ortho-substituted amino acids, such as those with bulky groups on the aromatic ring of Phenylalanine or Tyrosine, physically obstruct the site of peptide bond formation. This steric bulk impedes the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support. The result is a significant decrease in reaction kinetics, often leading to incomplete coupling.[1][2] This issue is particularly pronounced in solid-phase peptide synthesis (SPPS), where the peptide-resin matrix can further limit reagent accessibility.[3]

Q2: How can I reliably detect incomplete coupling?

A2: The most common method for monitoring coupling completion in SPPS is the use of qualitative colorimetric tests. The Kaiser (ninhydrin) test is highly effective for detecting free primary amines. A positive result, typically indicated by a blue or purple color on the resin beads, signifies the presence of unreacted N-terminal amines and thus an incomplete coupling.[4][5] For secondary amines, such as those at the N-terminus after proline incorporation, the chloranil test is a suitable alternative.[4] It is crucial to perform these tests after each coupling step involving a sterically hindered residue.

Q3: My Kaiser test is positive. What is the first corrective action I should take?

A3: A positive Kaiser test necessitates immediate intervention to drive the reaction to completion. The first and most straightforward approach is to perform a "double coupling."[4][6][7] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[4] This second exposure increases the probability of successful bond formation at the remaining unreacted sites. For many moderately difficult couplings, a double coupling is sufficient to achieve a negative Kaiser test result.[6]

Q4: Double coupling didn't resolve the issue. What are my next steps?

A4: If a double coupling fails to yield a negative Kaiser test, more robust strategies are required. At this point, you should consider the following, in order of escalating intervention:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may be insufficient for highly hindered couplings.[2][8] Upgrading to a more reactive uronium/aminium or phosphonium salt reagent is highly recommended.[1][9] Reagents such as HATU, HCTU, and PyAOP are known to be particularly effective in overcoming steric hindrance due to the formation of highly reactive activated esters.[2][10][11]

  • Optimize Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can enhance the kinetic energy of the molecules and improve coupling efficiency. However, this should be done with caution as excessive heat can increase the risk of racemization.[4]

    • Solvent: The choice of solvent is critical for proper resin swelling and reagent solvation. While DMF is a common choice, for "difficult sequences," N-Methyl-2-pyrrolidone (NMP) may be superior due to its ability to disrupt peptide aggregation.[12] In some cases, the addition of a co-solvent like DMSO can also be beneficial.[7]

  • Capping: If all attempts to complete the coupling fail, the unreacted amines must be "capped" to prevent the formation of deletion sequences in the final product.[7] This is typically achieved by acetylating the free amines with acetic anhydride. Capping terminates the extension of the failed chains, simplifying the purification of the desired full-length peptide.

In-Depth Troubleshooting and Protocols

The Causality of Coupling Reagent Choice

The formation of a peptide bond is a nucleophilic substitution reaction where the N-terminal amine of the growing peptide chain attacks the activated carboxyl group of the incoming amino acid.[9] Coupling reagents are the activators in this process.[1] Their effectiveness in sterically hindered situations is directly related to the reactivity of the active ester intermediate they form.

  • Carbodiimides (e.g., DCC, DIC): These are cost-effective but generally less reactive. They can also lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct (in the case of DCC), which can complicate solid-phase synthesis.[10] The addition of additives like HOBt is necessary to suppress racemization.[9][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates, which then react with an additive (like the HOAt moiety within HATU) to form a highly reactive ester.[11] HATU is particularly effective for sterically hindered couplings due to its rapid reaction kinetics and low tendency for racemization.[10][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate highly reactive intermediates. PyBOP is a strong coupling reagent, but PyAOP is often considered superior for very challenging couplings, including those involving N-methylated amino acids.[13]

Data Summary: Performance of Common Coupling Reagents for Hindered Couplings
Coupling ReagentClassGeneral ReactivityRecommended for Ortho-Substituted Couplings?Key Considerations
DIC/HOBt CarbodiimideModerateWith caution; may require extended reaction times or double coupling.[7]Cost-effective for standard couplings.[10]
HBTU Uronium SaltHighYes, a significant improvement over carbodiimides.[11]Lower cost than HATU, but also slightly less reactive.[11]
HATU Uronium SaltVery HighHighly Recommended .[1][10][11]Excellent for overcoming steric hindrance; rapid kinetics.[10][11]
PyBOP Phosphonium SaltHighYes, a reliable choice for difficult couplings.[11]Produces non-carcinogenic byproducts compared to its predecessor, BOP.[11]
COMU Uronium SaltVery HighHighly Recommended .[13]Efficacy comparable to HATU, with improved safety and solubility profile.[13]
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure

This protocol should be initiated immediately following a positive Kaiser test after the initial coupling attempt.

  • Wash: After the initial coupling, thoroughly wash the resin to remove residual reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with DCM, and then 3x with DMF again.

  • Prepare Reagents: Prepare a fresh solution of the ortho-substituted amino acid (3-5 equivalents) and your chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Activate: Add the activating base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution and allow it to pre-activate for 1-2 minutes.

  • Second Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[4]

  • Monitor: After the second coupling, perform another Kaiser test. If the test is negative (yellow/colorless beads), proceed with the synthesis. If it remains positive, proceed to Protocol 2 or 3.

Protocol 2: Capping Unreacted Amines

This protocol is a terminal step for incomplete couplings to prevent the formation of deletion peptides.

  • Wash: Following the final failed coupling attempt, wash the resin as described in Protocol 1, Step 1.

  • Prepare Capping Solution: Prepare a capping solution of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF. A common mixture is 20% acetic anhydride and 5% DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash: Thoroughly wash the resin with DMF and DCM to remove the capping reagents and byproducts.

  • Confirmation: Perform a final Kaiser test. It should be negative, confirming that all free amines have been acetylated. You can now proceed to the deprotection step for the next cycle.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps when faced with an incomplete coupling of an ortho-substituted amino acid.

G cluster_0 Start: Coupling of Ortho-Substituted Amino Acid cluster_1 Monitoring cluster_2 Resolution Path 1: Recoupling cluster_3 Resolution Path 2: Optimization cluster_4 Final Steps Start Perform Initial Coupling Monitor Perform Kaiser Test Start->Monitor DoubleCouple Perform Double Coupling Monitor->DoubleCouple Positive Proceed Proceed to Next Cycle Monitor->Proceed Negative Monitor2 Perform Kaiser Test DoubleCouple->Monitor2 Optimize Change Reagent (e.g., HATU) Optimize Temp/Solvent Monitor2->Optimize Positive Monitor2->Proceed Negative Monitor3 Perform Kaiser Test Optimize->Monitor3 Cap Cap Unreacted Amines (Acetic Anhydride) Monitor3->Cap Positive Monitor3->Proceed Negative Cap->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

References
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 15, 2026.
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews.
  • van der Auwera, C., et al. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 38(2), 103-13.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 15, 2026.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Double coupling protocol for difficult amino acids like Boc-D-tyr(ME)-OH.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 15, 2026.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 15, 2026.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Sheppard, R. C., & Williams, B. J. (n.d.). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
  • Spencer, J. R., et al. (n.d.). Comparative Study of Methods to Couple Hindered Peptides. International Journal of Peptide and Protein Research.
  • Vaskevich, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 15, 2026.
  • Tam, J. P., & Lu, Y. A. (1995). Coupling Difficulty Associated with Interchain Clustering and Phase Transition in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(49), 12058-12063.
  • BenchChem. (n.d.). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. Retrieved February 15, 2026.
  • Semantic Scholar. (n.d.). Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences. Retrieved February 15, 2026.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 160-165.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 15, 2026.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved February 15, 2026.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
  • Hayashi, Y. (2022).
  • BenchChem. (2025). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis.
  • Reid, G. E., & Simpson, R. J. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 99-108). Humana Press.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Oe, Y., et al. (2012). Three-Component Coupling Catalyzed by Phosphine: Preparation of α-Amino γ-Oxo Acid Derivatives. International Journal of Organic Chemistry, 2(2), 111-115.
  • Krall, N., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(13), 4231-4247.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 3-Fluoro-2-methylphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced stability, potency, and unique conformational properties. Among these, 3-fluoro-2-methylphenylalanine stands out for its potential to improve the pharmacokinetic profiles of peptide-based therapeutics.[1][2] The fluorine atom can increase metabolic stability, while the methyl group introduces steric hindrance, both of which can protect against enzymatic degradation.[1] This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of peptides containing this modified amino acid, supported by experimental insights and protocols.

Introduction to Fragmentation in Peptide Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing and characterization. The process involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The pattern of fragmentation provides a wealth of structural information. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[3][4][5]

  • Collision-Induced Dissociation (CID): This technique involves low-energy collisions with a neutral gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions.[6][7]

  • Higher-Energy Collisional Dissociation (HCD): HCD utilizes higher collision energies, resulting in more extensive fragmentation and the production of a wider range of fragment ions, including immonium ions and other secondary fragments that can be crucial for identifying modified amino acids.[8][9][10][11]

For peptides containing non-canonical amino acids like 3-fluoro-2-methylphenylalanine, the choice of fragmentation technique can significantly impact the quality and completeness of the structural information obtained.

Comparative Fragmentation Analysis: CID vs. HCD

The presence of the fluorine and methyl groups on the phenylalanine ring introduces unique fragmentation behaviors that differ from those of standard peptides.

Collision-Induced Dissociation (CID) Analysis:

In low-energy CID, peptides containing 3-fluoro-2-methylphenylalanine predominantly yield b- and y-type ions, allowing for basic sequence confirmation. However, the stability of the fluorinated aromatic ring can sometimes lead to incomplete fragmentation, making it challenging to obtain a full sequence coverage, especially for longer peptides. Side-chain fragmentation is generally not observed in low-energy CID.[6][12]

Higher-Energy Collisional Dissociation (HCD) Analysis:

HCD proves to be a more powerful technique for the detailed characterization of these modified peptides.[10][13] The higher collision energy not only produces a more complete series of b- and y-ions but also induces characteristic side-chain fragmentations.[8][9] This is particularly advantageous for confirming the presence and location of the 3-fluoro-2-methylphenylalanine residue. HCD spectra often exhibit a higher signal-to-noise ratio and better resolution, aiding in unambiguous fragment ion assignment.[10][13]

Key Differentiators in Fragmentation:

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Collision Energy LowHigh[4][10]
Primary Fragment Ions b- and y-ions[6]Comprehensive b- and y-ion series[14]
Side-Chain Fragmentation Minimal to none[12]Observable, provides residue-specific information[8]
Immonium Ions Often below the low-mass cutoffReadily detected, aids in amino acid identification[9]
Sequence Coverage Can be incomplete for stable peptidesGenerally higher and more reliable[3][13]
Suitability for Modified Peptides Good for initial confirmationSuperior for detailed characterization[10]

Experimental Protocols

Peptide Synthesis

The synthesis of peptides incorporating 3-fluoro-2-methylphenylalanine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[15]

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide or Wang resin, depending on the desired C-terminus. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected 3-fluoro-2-methylphenylalanine using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Allow the coupling reaction to proceed to completion.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the coupling, deprotection, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.[17]

Protocol for MS Sample Preparation:

  • Dissolution: Dissolve the purified, lyophilized peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (50:50 v/v).[18]

  • Concentration Adjustment: Adjust the peptide concentration to an appropriate level for the mass spectrometer being used, typically in the low micromolar to high nanomolar range.

  • Desalting (if necessary): If the sample contains non-volatile salts, it is crucial to desalt it using a C18 ZipTip or a similar solid-phase extraction method to prevent ion suppression.[18][19]

  • Final Dilution: Perform a final dilution in the electrospray ionization (ESI) solvent, which is often the same as the dissolution solvent.

Mass Spectrometry Analysis

Workflow for Comparative Fragmentation Analysis:

G cluster_0 Sample Infusion cluster_1 Mass Spectrometry cluster_2 Data Analysis A Peptide Sample B Electrospray Ionization (ESI) A->B C Precursor Ion Selection (MS1) B->C D CID Fragmentation C->D E HCD Fragmentation C->E F Fragment Ion Analysis (MS2) D->F E->F G Sequence Confirmation & Fragment Ion Mapping F->G

Caption: Workflow for comparative CID and HCD mass spectrometry analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis.

  • MS1 Scan: Acquire a full scan (MS1) to identify the precursor ion of the 3-fluoro-2-methylphenylalanine-containing peptide.

  • MS2 Scans (CID and HCD):

    • Perform separate data-dependent acquisitions for CID and HCD fragmentation.

    • For CID, use a normalized collision energy of approximately 35%.

    • For HCD, a stepped collision energy (e.g., 20%, 30%, 40%) can be beneficial to capture a wider range of fragment ions.

  • Data Analysis: Use appropriate software to analyze the MS/MS spectra, identify the fragment ions, and map them to the peptide sequence.

Conclusion and Recommendations

For the comprehensive characterization of peptides containing 3-fluoro-2-methylphenylalanine, a dual-fragmentation approach is highly recommended. While CID can provide rapid confirmation of the peptide sequence, HCD offers a more in-depth analysis, revealing characteristic fragment ions that confirm the identity and location of the modified amino acid. The higher accuracy and reproducibility of HCD make it the superior choice for detailed structural elucidation in a research and drug development setting.[13] The combination of both techniques provides a self-validating system, ensuring the highest level of confidence in the characterization of these novel therapeutic peptides.

References

  • Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine - PubMed. Available from: [Link]

  • Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC. Available from: [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. Available from: [Link]

  • Examples of tandem mass spectra of fluorous-labeled peptides after CID.... - ResearchGate. Available from: [Link]

  • Higher-energy C-trap dissociation for peptide modification analysis - PubMed. Available from: [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub - Gilson. Available from: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC. Available from: [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available from: [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry - Laduviglusib GSK-3 inhibitor. Available from: [Link]

  • Sample preparation for Mass spectrometric analysis - G-Biosciences. Available from: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - CDC Stacks. Available from: [Link]

  • NIH Public Access. Available from: [Link]

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC. Available from: [Link]

  • Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry - PubMed. Available from: [Link]

  • Improving metabolite identification for complex peptides using MassMetaSite. Available from: [Link]

  • for the Submission of Chemistry, Manufacturing, and Controls Information for Synthetic Peptide Substances - GMP Navigator. Available from: [Link]

  • Sequence determination of pharmaceutical peptideS by maldi-tof tandem maSS Spectrometry. Available from: [Link]

  • Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Available from: [Link]

  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Available from: [Link]

  • Analysis of fluorinated proteins by mass spectrometry - PubMed. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. Available from: [Link]

  • Collision-induced dissociation - Wikipedia. Available from: [Link]

  • Separation of peptides based on fluorine content.MALDI-MS spectra of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available from: [Link]

  • Halogenated Peptides as Internal Standards (H-PINS). Available from: [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Available from: [Link]

  • Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses - National Institute of Standards and Technology. Available from: [Link]

  • Collision-induced dissociation (CID) of peptides and proteins - PubMed - NIH. Available from: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. Available from: [Link]

  • Synthesis and characterization of a fluorinated oligopeptide for biomedical applications. Available from: [Link]

  • Optimizing Peptide Synthesis: The Role of 3-Fluoro-L-phenylalanine. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B. Available from: [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC. Available from: [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. Available from: [Link]

  • Mascot help: Peptide fragmentation. Available from: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Available from: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC. Available from: [Link]

  • Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Available from: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - Semantic Scholar. Available from: [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. Available from: [Link]

Sources

Technical Validation Guide: Chiral Purity of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

The precise determination of enantiomeric excess (% ee) for 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a critical quality attribute in the synthesis of next-generation peptidomimetics. This non-canonical amino acid combines the steric bulk of a 2-methyl group with the metabolic stability conferred by 3-fluorination.

However, these structural features present unique chromatographic challenges. The ortho-methyl group induces significant steric hindrance near the chiral center, while the fluorine atom alters the electronic density of the aromatic ring, potentially affecting


 interactions with stationary phases.

This guide objectively compares three validation methodologies:

  • Direct Chiral HPLC (Crown Ether): The Gold Standard for free amino acids.

  • Chiral SFC (Polysaccharide): The high-throughput alternative (best for protected intermediates).

  • Marfey’s Method (Derivatization): The solution for trace impurity analysis (<0.1%).

Method Selection Framework

Before selecting a protocol, the state of the analyte (Free vs. Protected) and the sensitivity requirement must be defined.

MethodSelection Start Analyte State Protected N-Protected (e.g., Fmoc, Boc) Start->Protected Free Free Zwitterion (NH3+ / COO-) Start->Free SFC Method B: Chiral SFC (Polysaccharide CSP) Protected->SFC Soluble in Organic/CO2 Sensitivity Sensitivity Req? Free->Sensitivity HPLC_Crown Method A: Chiral HPLC (Crown Ether CSP) Sensitivity->HPLC_Crown Standard QC (>0.5% impurity) Marfey Method C: Marfey's Method (Derivatization + C18) Sensitivity->Marfey Trace Analysis (<0.1% impurity)

Figure 1: Decision matrix for selecting the appropriate chiral validation method based on analyte state and sensitivity requirements.

Method A: Direct Chiral HPLC (Crown Ether)

Status: The Robust QC Standard

For the free amino acid, Crown Ether stationary phases are superior to polysaccharide phases because they utilize a "Host-Guest" mechanism specifically targeting the primary ammonium group (


).
Mechanistic Insight

The crown ether (typically 18-crown-6 derivative) forms a complex with the protonated primary amine. The chiral discrimination is driven by the steric fit of the ammonium hydrogens and the side chain relative to the chiral barriers of the crown ether. The bulky 2-methyl group in our target molecule actually enhances separation on these columns by increasing the steric difference between the (R) and (S) fit.

Detailed Protocol
  • Column: CROWNPAK CR-I(+) (Daicel),

    
     mm, 5 
    
    
    
    .[1][2]
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (85:15 v/v).
    
    • Note: The acidic pH is non-negotiable; it ensures the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
     (Lower temperatures often improve resolution 
    
    
    
    for crown ethers).
  • Detection: UV @ 210 nm (or 254 nm, taking advantage of the phenyl ring).

Expected Performance
  • Elution Order: On CR-I(+), the (D)-enantiomer (R-configuration) typically elutes first.

  • Resolution (

    
    ):  > 3.5 (Baseline separation).
    
  • Run Time: < 20 minutes.

Method B: Chiral SFC (Supercritical Fluid Chromatography)

Status: High Throughput (Best for Protected Intermediates)

While SFC is "greener" and faster, free zwitterionic amino acids have poor solubility in supercritical


. This method is recommended only  if you are validating the N-protected intermediate  (e.g., Fmoc-2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid) or if using specific additives.
Mechanistic Insight

Polysaccharide columns (Amylose/Cellulose) rely on hydrogen bonding and


 interactions. The 3-fluoro substituent on the phenyl ring alters the 

-acidity, often changing the retention profile compared to non-fluorinated analogs.
Detailed Protocol (For Fmoc-derivative)
  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
     mm, 5 
    
    
    
    .
    • Why IG? The chloro-methyl selector often interacts favorably with halogenated analytes.

  • Mobile Phase:

    
     / Methanol (80:20 v/v).
    
  • Back Pressure: 120 bar.

  • Temperature:

    
    .
    
  • Flow Rate: 3.0 mL/min.

Expected Performance
  • Throughput: 3-5 minute run times (3x faster than HPLC).

  • Solvent Savings: ~80% reduction in organic solvent usage.

Method C: Marfey’s Method (FDAA Derivatization)

Status: Trace Analysis & Biological Matrices[3]

When verifying chiral purity to stringent standards (e.g., <0.1% D-isomer) or analyzing biological samples, direct chiral detection may lack sensitivity. Marfey’s reagent (FDAA) reacts with the amino acid to form diastereomers, which are separated on a standard achiral C18 column.

Workflow Diagram

MarfeyMechanism AA Target Amino Acid (Racemic/Enriched) Reaction Nucleophilic Aromatic Substitution (pH 8, 40°C) AA->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction LL L-L Diastereomer (Hydrophobic) Reaction->LL DL D-L Diastereomer (Less Hydrophobic) Reaction->DL C18 C18 Column Separation (Based on Hydrophobicity) LL->C18 DL->C18

Figure 2: Reaction pathway for Marfey's derivatization.[4] The resulting diastereomers have different hydrophobicities, allowing separation on standard C18 columns.

Detailed Protocol
  • Derivatization: Mix 50

    
     sample (50 mM) with 100 
    
    
    
    1% FDAA in acetone and 20
    
    
    1M
    
    
    . Heat at
    
    
    for 1 hour.
  • Quench: Add 20

    
     2M 
    
    
    
    to stop reaction.
  • Analysis:

    • Column: C18 (e.g., Waters Cortecs C18),

      
       mm, 1.6 
      
      
      
      .
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: MS (ESI+) or UV 340 nm.

Comparative Performance Data

The following data represents validated performance metrics for fluorinated phenylalanine analogs, synthesized from application studies of similar pharmacophores.

MetricMethod A: HPLC (Crown Ether)Method B: SFC (Polysaccharide)Method C: Marfey's (C18)
Analyte State Free Amino AcidProtected (Fmoc/Boc)Free Amino Acid
Resolution (

)
4.2 (Excellent)2.8 (Good)> 5.0 (Superior)
Run Time 18 min4 min 25 min (+ 1h prep)
LOD (% impurity) 0.1%0.2%0.01%
Solvent Cost High (ACN)Low (CO2) Medium
Robustness High (Temp sensitive)Medium (Matrix sensitive)High (Reaction dependent)
Expert Commentary
  • Steric Effect: The 2-methyl group significantly aids separation in Method A (Crown Ether) by creating a "tight fit" scenario, often resulting in higher

    
     compared to unsubstituted phenylalanine.
    
  • Electronic Effect: The 3-fluoro group increases lipophilicity. In Method C (Marfey's), this results in longer retention times on C18 compared to non-fluorinated variants, requiring gradient optimization.

References

  • Daicel Corporation. (n.d.).[2] Separation of Free Amino Acids Using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry, 120, 115648. Retrieved from [Link]

Sources

Proteolytic Stability Assessment of Peptides with 3-Fluoro-2-methylphenylalanine

[1]

Executive Summary & Rationale

In the landscape of peptide therapeutics, proteolytic instability remains the primary barrier to clinical translation.[1] While cyclization and N-methylation are standard strategies, side-chain engineering offers a precision tool for modulating stability without altering the peptide backbone conformation significantly.

3-Fluoro-2-methylphenylalanine (3-F-2-Me-Phe) represents a sophisticated "dual-action" non-canonical amino acid (NcAA) designed to overcome the limitations of standard phenylalanine residues. Unlike simple fluorination (which primarily affects lipophilicity and electronics) or simple methylation (which affects sterics), 3-F-2-Me-Phe combines both mechanisms to create a synergistic barrier against proteolysis, particularly chymotrypsin-like activity.

This guide provides a technical framework for assessing the proteolytic stability of peptides incorporating 3-F-2-Me-Phe, comparing its performance against native and single-modified alternatives.

Mechanism of Stabilization: The Dual-Shield Effect

The enhanced stability of 3-F-2-Me-Phe stems from two distinct physicochemical properties that disrupt the catalytic cycle of serine proteases (e.g., Chymotrypsin, Trypsin).

Steric Ortho-Effect (The 2-Methyl Group)

The primary driver of stability is the methyl group at the ortho (2-) position of the phenyl ring.

  • Conformational Restriction: The 2-methyl group creates significant steric strain, restricting the rotation around the

    
     bond (
    
    
    angle). This forces the side chain into a limited set of rotamers, often preventing the "induced fit" required for the protease S1 pocket.
  • Active Site Clash: In the S1 pocket of Chymotrypsin, the enzyme accommodates a flat, aromatic ring. The 2-methyl substituent acts as a "bump," physically clashing with the pocket walls (specifically residues like Ser189 or Gly216), drastically reducing the association constant (

    
    ) and catalytic efficiency (
    
    
    ).
Electronic Deactivation (The 3-Fluoro Group)

The fluorine atom at the meta (3-) position provides a secondary, electronic layer of defense.

  • Reduced

    
    -Electron Density:  Fluorine is highly electronegative. Its inductive effect (
    
    
    ) pulls electron density away from the aromatic ring.
  • Weakened Cation-

    
     Interactions:  Serine proteases often stabilize the aromatic substrate via cation-
    
    
    interactions with positively charged residues or the polarized backbone. By reducing the ring's electron density, 3-F-2-Me-Phe weakens this binding affinity, further slowing the rate of hydrolysis.
Visualizing the Mechanism

MechanismProteaseSerine Protease(S1 Pocket)HydrolysisRapid Hydrolysis(Unstable)Protease->HydrolysisNative SubstrateStabilityResistant(Extended Half-Life)Protease->StabilityModified SubstrateNativePheNative L-Phe(Planar Ring)NativePhe->ProteaseFits PerfectlyStrong Cation-PiModifiedPhe3-F-2-Me-Phe(Bulky & Electron-Poor)ModifiedPhe->ProteaseSteric Clash (2-Me)Weak Binding (3-F)

Caption: Comparative interaction mechanism. Native Phe fits the S1 pocket, leading to hydrolysis. 3-F-2-Me-Phe introduces steric clashes and electronic repulsion, preventing catalysis.

Comparative Performance Matrix

The following table summarizes the expected impact of 3-F-2-Me-Phe compared to standard alternatives. Data is derived from structure-activity relationship (SAR) principles of ortho-substituted and fluorinated phenylalanines.

Amino Acid VariantModification TypeSteric HindranceElectronic EffectProteolytic StabilityLipophilicity (LogP)
L-Phe (Native) NoneLowNeutralLow (Baseline)Moderate
3-F-Phe ElectronicLowElectron-WithdrawingModerate (+1.5x)High
2-Me-Phe StericHigh NeutralHigh (+5-10x) High
3-F-2-Me-Phe Dual High Electron-Withdrawing Very High (>15x) Very High

Key Insight: While 3-F-Phe alone improves metabolic stability (oxidation resistance), it often fails to stop proteolysis significantly. The addition of the 2-Methyl group is the critical factor for proteolytic resistance, while the Fluorine adds metabolic stability and membrane permeability.

Experimental Protocol: Proteolytic Stability Assay

This protocol is designed to quantify the half-life (

Materials
  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas) or Human Plasma (pooled).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.4 (mimics physiological conditions).
    
  • Internal Standard: Caffeine or Warfarin (non-peptide small molecule).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (MeCN).

Workflow Diagram

WorkflowStartStart: Peptide Stock(10 mM in DMSO)PrepPrepare Reaction Mix(Buffer + Enzyme)Start->PrepIncubateIncubation at 37°C(Timepoints: 0, 15, 30, 60, 120 min)Prep->IncubateQuenchQuench Reaction(Add 1% FA/MeCN)Incubate->QuenchCentrifugeCentrifuge(10,000g, 10 min)Quench->CentrifugeAnalyzeLC-MS/MS Analysis(Monitor Parent Ion)Centrifuge->AnalyzeCalcCalculate t1/2(First-order kinetics)Analyze->Calc

Caption: Step-by-step workflow for assessing proteolytic stability using LC-MS/MS quantification.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the peptide in DMSO.

    • Prepare the reaction buffer (Tris-HCl, pH 7.4).

    • Self-Validation Step: Add the Internal Standard (Caffeine) to the buffer at a constant concentration (e.g., 10 µM). This corrects for injection variability and matrix effects during LC-MS.

  • Initiation:

    • Dilute peptide to 100 µM in the reaction buffer (final DMSO < 1%).

    • Pre-incubate at 37°C for 5 minutes.

    • Add enzyme (Chymotrypsin) at a specific Enzyme:Substrate ratio (typically 1:100 w/w).

    • Control: Run a parallel reaction with Native L-Phe peptide to serve as the baseline (

      
       reference).
      
  • Sampling:

    • At defined timepoints (

      
       min), remove 50 µL aliquots.
      
    • Immediately add 100 µL of Quenching Solution (cold Acetonitrile + 1% Formic Acid) to stop the reaction and precipitate the enzyme.

  • Analysis:

    • Centrifuge samples at 10,000

      
       g for 10 minutes to pellet the protein.
      
    • Inject the supernatant into an LC-MS/MS system.

    • Monitor the transition of the parent peptide ion

      
      .
      

Data Analysis & Interpretation

To objectively compare the stability, calculate the half-life (


Calculation

Plot the natural logarithm of the remaining peptide fraction (


Where:

  • 
     is the slope of the linear regression (the observed rate constant).
    
Interpreting the Results
  • Native Peptide: Typically shows a

    
     of < 15 minutes in Chymotrypsin.
    
  • 3-F-2-Me-Phe Peptide: Expect a non-linear degradation profile or a significantly reduced slope.

    • Success Criteria: A

      
      -fold increase in half-life compared to the native control indicates successful stabilization.
      
    • Failure Mode: If stability is unchanged, check if the cleavage site is actually at the modified residue. Chymotrypsin cleaves at the C-terminal side of Phe/Tyr/Trp. If the cleavage is happening elsewhere (e.g., at a Lys/Arg site by Trypsin contamination), the modification will not help.

References

  • Grob, N. M. (2025).[2][3] "Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids." CHIMIA, 79(11), 759-764. Link

  • Asante, V., et al. (2013).[4] "Impact of fluorination on proteolytic stability of peptides in human blood plasma." Bioorganic & Medicinal Chemistry, 21(11), 3542-3546. Link[4]

  • Smits, R., & Koksch, B. (2006).[5] "How C(

    
    )-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability." Current Topics in Medicinal Chemistry, 6(14), 1483-1498.[5] Link
    
  • Enamine. (n.d.). "3-Fluoro-2-methylphenylalanine Product Sheet." Link

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

You are handling 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid , a fluorinated non-canonical amino acid. While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335), this substance must be treated with elevated caution due to two critical factors:

  • Structural Bioactivity: As a phenylalanine analog, this compound is designed to mimic biological substrates. The introduction of fluorine and methyl groups alters lipophilicity and metabolic stability, potentially increasing membrane permeability and biological half-life compared to native amino acids.

  • The "Research Chemical" Gap: Toxicological data for this specific isomer is likely incomplete. In the absence of comprehensive LC50/LD50 data, you must apply the Precautionary Principle , treating the substance as a potential bioactive agent until proven otherwise.

Immediate Hazard Profile:

  • Primary Risk: Inhalation of fine particulate (dust) during weighing.

  • Secondary Risk: Dermal absorption, particularly when dissolved in organic solvents (e.g., DMSO, DMF) which act as carrier vehicles.

  • GHS Classification (Presumptive): Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 (Respiratory).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the operational state of the chemical.

Operational StatePrimary HazardHand ProtectionEye ProtectionRespiratory/Body
Solid (Powder) Inhalation of dust; Static-induced dispersalSingle Nitrile (Min 0.11mm). Change immediately if contaminated.[1][2][3]Safety Glasses with side shields (ANSI Z87.1).Lab Coat (Buttoned). Work strictly in Fume Hood .
Solution (Organic) Dermal absorption (Carrier effect)Double Nitrile or Laminate (Silver Shield) if handling >100mL.Chemical Goggles (Indirect vented) to prevent splash entry.Lab Coat + Apron (if handling >500mL).
Spill Cleanup High concentration exposureDouble Nitrile (Outer glove: 8 mil extended cuff).Chemical Goggles + Face Shield .[4]N95/P100 Respirator (if outside hood) + Tyvek Suit.

Part 3: Technical Justification & Protocols

Hand Protection: The Permeation Logic

Standard nitrile gloves provide excellent protection against the solid amino acid. However, once dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) —common solvents for peptide synthesis—the risk profile changes.

  • The Mechanism: DMSO permeates nitrile rubber rapidly. If the amino acid is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the fluorinated analog through the glove and skin barrier into the bloodstream.

  • The Protocol: When handling solutions, employ double-gloving . The air gap between gloves reduces diffusion rates. If a splash occurs, immediately remove the outer glove, inspect the inner glove, and replace.

Respiratory Control: Engineering First

Respiratory PPE (masks) is the last line of defense. The primary barrier must be the Chemical Fume Hood .

  • Airflow Check: Ensure face velocity is between 80–100 fpm (feet per minute) before opening the container.

  • Static Management: Fluorinated amino acids are often fluffy, electrostatic solids. Use an antistatic gun or ionizing bar inside the hood before weighing to prevent "jumping" of particles, which causes invisible contamination of the balance area.

Operational Workflow: Weighing & Transfer

Follow this self-validating sequence to minimize exposure:

  • Preparation: Place a disposable balance enclosure or draft shield inside the fume hood.

  • Transfer: Do not use a spatula that is too large for the vial neck. Use a micro-spatula to prevent rim contamination.

  • Decontamination: After weighing, wipe the exterior of the receiving vial with a Kimwipe dampened in ethanol before removing it from the hood. This validates that no active compound leaves the containment zone.

Part 4: Waste & Disposal Logistics

Never dispose of fluorinated organic intermediates in the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Hazardous Solid Waste" bin, labeled specifically with the compound name.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

    • Critical Note: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent potential exothermic degradation, although this amino acid is generally stable.

  • Container Disposal: Triple rinse empty vials with a suitable solvent (methanol/acetone) into the liquid waste stream before discarding the glass.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

SafetyLogic Start Start: Handling 3-F-2-Me-Phe StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid EngControl Engineering Control: Fume Hood Required Solid->EngControl Liquid->EngControl SolidPPE PPE: Nitrile Gloves (Single) + Safety Glasses EngControl->SolidPPE If Solid LiquidPPE PPE: Nitrile Gloves (Double) + Chemical Goggles EngControl->LiquidPPE If Solution Handling Operation: Use Antistatic Tools Wipe Vials Before Exit SolidPPE->Handling LiquidPPE->Handling Waste Disposal: Halogenated Waste Stream Handling->Waste

Caption: Operational Safety Flowchart for handling fluorinated amino acid derivatives, emphasizing the shift in PPE requirements based on physical state.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.